(2R)-2-Ethylaziridine
Description
Significance of Aziridine (B145994) Scaffolds in Advanced Synthesis
Aziridine rings are fundamental building blocks in the synthesis of numerous biologically active compounds and pharmaceuticals. nih.govpatentcut.com Their high ring strain, estimated to be around 27 kcal/mol, makes them reactive intermediates that can be readily transformed into various functionalized products. patentcut.com The presence of an aziridine motif is a key feature in several natural products with potent biological activities, including antitumor and antibacterial properties. patentcut.com Consequently, the development of methods for the synthesis and transformation of aziridines is a critical area of research in organic synthesis. These strained heterocycles serve as versatile precursors for the synthesis of important molecules such as amino acids, amino alcohols, and alkaloids. nih.gov
Overview of Stereochemistry and Enantiomeric Purity in Aziridine Chemistry
The stereochemistry of aziridines is a crucial aspect of their chemistry, as the spatial arrangement of substituents on the ring dictates the stereochemical outcome of their subsequent reactions. The synthesis of enantiomerically pure aziridines is a primary objective, as these compounds can serve as chiral synthons for the construction of optically active target molecules. nih.gov Several strategies have been developed to obtain enantiomerically enriched aziridines, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of compounds like amino acids. nih.gov The ability to control the stereochemistry at the carbon centers of the aziridine ring is paramount for their application in asymmetric synthesis. bioorg.org
The physical and chemical properties of a specific chiral aziridine, (2R)-2-Ethylaziridine, are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 6189-23-7 epa.govenaminestore.comjst.go.jp |
| Molecular Formula | C4H9N epa.gov |
| Molecular Weight | 71.12 g/mol biosynth.com |
| Boiling Point | 70.1 °C biosynth.com |
| Density | 0.818 g/cm³ biosynth.com |
| Flash Point | -20.0 °C biosynth.com |
This table presents data for 2-ethylaziridine, with the specific stereoisomer being this compound.
Unique Reactivity Profile of Strained Aziridine Rings in Stereoselective Transformations
The high degree of ring strain in aziridines makes them susceptible to nucleophilic ring-opening reactions. nih.gov This reactivity is the cornerstone of their utility in stereoselective transformations. The regioselectivity and stereoselectivity of these ring-opening reactions can often be controlled by the nature of the substituents on the aziridine ring, the incoming nucleophile, and the reaction conditions. For activated aziridines, which possess an electron-withdrawing group on the nitrogen atom, nucleophilic attack is facilitated. In contrast, non-activated aziridines, such as this compound, are less reactive towards nucleophiles and often require activation by an electrophile, such as a protic or Lewis acid, to promote ring-opening.
The ring-opening of chiral aziridines typically proceeds with a high degree of stereocontrol, allowing for the predictable formation of products with defined stereochemistry. This makes them invaluable intermediates in the synthesis of complex molecules where precise control over stereocenters is essential.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-ethylaziridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c1-2-4-3-5-4/h4-5H,2-3H2,1H3/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWPOLMVXVBCSV-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00575925 | |
| Record name | (2R)-2-Ethylaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00575925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6189-23-7 | |
| Record name | (2R)-2-Ethylaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00575925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2r 2 Ethylaziridine and Chiral Aziridine Derivatives
Direct Aziridination of Olefins
Direct aziridination of olefins is a powerful method for constructing the three-membered aziridine (B145994) ring. This transformation typically involves the reaction of an alkene with a nitrene source, mediated by a catalyst. The development of enantioselective versions of this reaction is of particular interest for the synthesis of chiral aziridines.
Transition Metal-Catalyzed Approaches
A variety of transition metals have been successfully employed to catalyze the aziridination of olefins. These metals activate the nitrene source and facilitate its transfer to the alkene, influencing the stereochemical outcome of the reaction. The following sections detail the use of specific transition metals in the synthesis of chiral aziridines.
Copper-Catalyzed Enantioselective Aziridination
Copper complexes are among the most widely used catalysts for the enantioselective aziridination of olefins. nih.govnih.gov Seminal work in this area demonstrated the potential of copper catalysts for efficient aziridination, including asymmetric versions. nih.gov The mechanism of copper-catalyzed aziridination has been studied through a combination of computational and experimental methods. acs.org These studies suggest a Cu(I)/Cu(III) catalytic cycle and have elucidated pathways for the formation of aziridines. acs.org
The choice of ligand is critical for achieving high enantioselectivity. Chiral bis(oxazoline) ligands have proven effective for the aziridination of trans-alkenes, while chiral diimine-based ligands are well-suited for cis-alkenes. acs.org For instance, a novel chiral C2-symmetric 1,4-diamine-derived diimine ligand has been shown to be highly effective for the copper-catalyzed asymmetric aziridination of various olefins, achieving up to 99% enantiomeric excess (ee). nih.gov This system can also be used in a one-pot procedure with sulfonamide and iodobenzene (B50100) diacetate as the nitrene source, providing good to excellent enantioselectivities (75-96% ee). nih.gov
Another class of effective ligands are biaryl Schiff bases. Copper complexes of these ligands, particularly those derived from resolved 2,2'-diamino-6,6'-dimethylbiphenyl, have achieved up to 99% ee in the aziridination of specific chromene derivatives and 88-98% ee for a range of cinnamate (B1238496) esters. nih.gov Interestingly, both Cu(I) and Cu(II) species can act as competent catalysts in these systems. nih.gov The development of new chiral organophosphorus compounds containing an aziridine ring has also led to effective copper(II) catalysts for asymmetric reactions, highlighting the ongoing innovation in ligand design. mdpi.com
A one-step, catalytic, and diastereoselective method for synthesizing aziridines with multiple chiral centers has been developed through the radical aminotrifluoromethylation of alkenes using a Cu(I)/L-proline catalyst system. rsc.org
Table 1: Examples of Copper-Catalyzed Enantioselective Aziridination
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Cu(I)/Chiral Diimine | Olefin Derivatives | Up to 99% | nih.gov |
| Cu(I) or Cu(II)/Biaryl Schiff Base | Cinnamate Esters | 88-98% | nih.gov |
| Cu(I)/L-proline | Alkenes | High diastereoselectivity | rsc.org |
Rhodium-Catalyzed Stereospecific Aziridination
Rhodium catalysts are highly effective for the stereospecific aziridination of olefins, often proceeding through a rhodium-carbene or rhodium-nitrene intermediate. rsc.orgnih.gov These catalysts can facilitate both intermolecular and intramolecular aziridination reactions. epa.govnih.gov
For intermolecular reactions, dirhodium(II) tetracarboxylates, such as [Rh₂(esp)₂], have been shown to be highly efficient catalysts for the aziridination of unactivated and styrene-type olefins using an amine source in the presence of an oxidant. nih.gov This method allows for the stereospecific transformation of olefins into valuable N-H aziridines in high yields at room temperature. nih.gov C₄-symmetrical dirhodium(II) tetracarboxylates are particularly effective for the asymmetric intermolecular aziridination of a wide range of substituted alkenes with sulfamates, achieving excellent yields (up to 95%) and enantiomeric excesses (up to 99%). acs.org
The development of planar chiral rhodium(III) indenyl catalysts has enabled the enantioselective aziridination of unactivated terminal alkenes. acs.org This approach exhibits broad functional group tolerance and excellent chemoselectivity, favoring unactivated alkenes over activated ones. acs.org Computational studies have revealed a stepwise mechanism involving alkene migratory insertion as the enantio- and rate-determining step. acs.org
Intramolecular rhodium-catalyzed aziridination of unsaturated sulfonamides provides a route to bicyclic aziridines in excellent yields. epa.gov These bicyclic systems can subsequently undergo regioselective ring-opening reactions. epa.gov
Iron-Catalyzed Aziridination Systems
Iron-based catalysts have gained significant attention for aziridination reactions due to the low cost and low toxicity of iron. rsc.org Iron(II) triflate has been used as a catalyst for the aziridination of olefins with preformed iminoiodinanes. rsc.orgresearchgate.net The addition of ligands, such as quinaldic acid, and the use of ionic liquids can improve the efficiency of these systems, allowing for the use of equimolar amounts of the olefin and nitrene source. rsc.org
The first enantioselective aziridination catalyzed by a non-heme iron complex was reported using iron(II) triflate in combination with chiral PyBOX ligands, achieving moderate yields and enantioselectivities for the aziridination of styrene (B11656). rsc.org More recently, the development of D₂-symmetric tetra-N-heterocyclic carbene (NHC) macrocyclic ligands for iron has led to the first stereospecific aziridination between aryl azides and aliphatic alkenes, albeit with low enantiomeric excesses. nih.gov Computational studies suggest that this approach is feasible and provide insights for future catalyst development. nih.gov
Mechanistic investigations of iron-catalyzed aziridination using tetracarbene iron complexes have been conducted through a combination of computational and experimental studies. nih.gov These studies have shed light on the formation of the iron imide intermediate and the subsequent aziridination step. nih.gov Iron(MCP) and Fe(PDP)-type complexes have also been shown to catalyze aziridination under mild conditions without requiring an excess of the olefin substrate. acs.org
Furthermore, iron(II)-catalyzed intermolecular aziridination of both styrenes and aliphatic alkenes has been achieved using hydroxylamine (B1172632) derivatives as clean nitrene sources, providing a sustainable route to a wide range of aziridines. rsc.org
Table 2: Key Features of Iron-Catalyzed Aziridination Systems
| Catalyst System | Nitrene Source | Key Features | Reference |
|---|---|---|---|
| Fe(OTf)₂/Quinaldic Acid/Ionic Liquid | Iminoiodinane | Equimolar reactants, moderate to good yields | rsc.org |
| Fe(OTf)₂/Chiral PyBOX | PhINTs | First enantioselective non-heme iron system | rsc.org |
| Fe(II)/D₂-symmetric tetra-NHC | Aryl Azides | First stereospecific aziridination of aliphatic alkenes | nih.gov |
| Fe(MCP) and Fe(PDP) complexes | - | Mild conditions, no excess olefin required | acs.org |
Palladium-Catalyzed C(sp³)–H Activation for Aziridine Synthesis
A novel approach to aziridine synthesis involves the palladium-catalyzed intramolecular C(sp³)–H activation of aliphatic amines. nih.gov This method proceeds through an unprecedented 4-membered ring cyclopalladation pathway, enabling the selective transformation of a methyl group adjacent to an unprotected secondary amine into a strained aziridine ring. cam.ac.uk
This palladium-catalyzed C–H aziridination process has been successfully applied to a variety of secondary amines, producing the corresponding aziridines in good yields. cam.ac.uk The reaction is selective, differentiating between different types of methyl groups within the same molecule. cam.ac.uk The resulting aziridines are versatile synthetic intermediates that can undergo ring-opening reactions with a range of nucleophiles, including azide (B81097), thiol, chloride, water, and fluoride, to generate highly functionalized amine products. cam.ac.uk
The development of a continuous-flow synthesis of aziridines via palladium-catalyzed C(sp³)–H activation has also been described. nih.govnih.gov This flow process can be combined with a subsequent aziridine ring-opening reaction, allowing for a consecutive process to generate highly functionalized aliphatic amines. nih.gov A predictive mechanistic model has been developed to facilitate the design and optimization of this C–H activation flow process. nih.govnih.gov
Palladium catalysts have also been employed in the aziridination of unfunctionalized alkenes using N,N-dichloro-p-toluenesulfonamide (TsNCl₂) as the nitrogen source, with palladium acetate (B1210297) being the most effective catalyst. researchgate.net This method provides a complementary protocol to those limited to electron-deficient α,β-unsaturated alkenes. researchgate.net
Nickel- and Zirconium-Catalyzed Methods
Nickel and zirconium have also emerged as effective catalysts in the synthesis and transformation of aziridines.
Nickel-Catalyzed Methods: Nickel-catalyzed cross-coupling reactions of N-sulfonyl aziridines with organozinc reagents provide a regioselective route to β-substituted amines. princeton.edu This catalytic system, which utilizes an inexpensive and air-stable Ni(II) source and dimethyl fumarate (B1241708) as a ligand, operates under mild and functional-group-tolerant conditions. princeton.edu The stereoselectivity of the reaction is consistent with a stereoconvergent mechanism where the sulfonamide directs the C–C bond formation. princeton.edu Additionally, nickel catalysts have been explored for olefin aziridination reactions, representing a significant area of chemical transformation. morressier.com
Zirconium-Catalyzed Methods: Zirconium-based catalysts, known for their Lewis acidic behavior, low toxicity, and stability, have been employed in various organic transformations. nih.gov In the context of aziridines, zirconium(IV) catalysts, in the presence of a tridentate binol ligand, have been used for the enantioselective ring-opening of meso-aziridines with aniline (B41778) derivatives. thieme-connect.com This method is particularly noteworthy as it allows for the use of an N-benzhydryl protecting group on the aziridine, which can be easily removed by hydrogenolysis. thieme-connect.com The enantioselectivity of this ring-opening reaction is highest with electron-poor aniline nucleophiles. thieme-connect.com The versatility of zirconium catalysts in organic synthesis continues to be an active area of research. nih.govrsc.org
Nitrene Transfer Reactions to Alkenes
Nitrene transfer to alkenes represents a powerful and direct approach for forming the aziridine ring, functioning as a [2+1] cycloaddition. vaia.com This transformation's success and selectivity are highly dependent on the method of nitrene generation.
The generation of reactive nitrene species, which are subsequently trapped by alkenes, can be achieved using both stoichiometric reagents and catalytic systems. Historically, stoichiometric nitrene sources like (N-(p-toluenesulfonyl)imino)phenyliodinane (PhI=NTs) have been widely used. researchgate.net These hypervalent iodine reagents are effective but produce stoichiometric amounts of byproducts, such as iodobenzene, which reduces their atom economy. researchgate.net
Modern synthetic efforts have increasingly focused on catalytic methods, which offer a more sustainable and atom-economical alternative. core.ac.uk A common strategy involves the decomposition of stable nitrene precursors, most notably organic azides (e.g., sulfonyl azides), using transition-metal complexes. researchgate.netcore.ac.uk Catalysts based on rhodium, copper, iron, and cobalt have proven effective in facilitating this transformation, generating a metal-nitrene (or nitrenoid) intermediate that then reacts with the alkene. core.ac.ukacs.orgresearchgate.net The use of azides is particularly advantageous as the only stoichiometric byproduct is innocuous dinitrogen gas. core.ac.uknih.gov
Table 1: Comparison of Stoichiometric and Catalytic Nitrene Sources
| Feature | Stoichiometric Sources (e.g., Iminoiodinanes) | Catalytic Sources (e.g., Azides + Metal Catalyst) |
|---|---|---|
| Reagent | PhI=NTs, PhI=NNs | R-SO₂N₃, DPPA, TcesN₃ |
| Activator | Often used directly or with a catalyst | Transition-metal complex (Rh, Cu, Co, Fe) |
| Byproduct | Iodobenzene | Dinitrogen (N₂) |
| Atom Economy | Low researchgate.net | High core.ac.uk |
| Conditions | Generally mild | Mild to moderate heating may be required researchgate.net |
| Key Advantage | High reactivity | Sustainability, readily available precursors core.ac.uk |
The mechanism of nitrene addition to an alkene is critically influenced by the electronic spin state of the nitrene intermediate—singlet or triplet. aakash.ac.in
Singlet Nitrenes : These species are electrophilic and typically add to an alkene in a single, concerted step. rsc.org This concerted pathway means that the stereochemistry of the starting alkene is retained in the aziridine product. For instance, a cis-alkene will stereospecifically yield a cis-aziridine. aakash.ac.in Metal-nitrenoid intermediates generated from catalytic processes often react in a manner analogous to singlet nitrenes, enabling high stereocontrol. acs.org
Triplet Nitrenes : Triplet nitrenes behave as diradicals and react with alkenes in a stepwise mechanism. The initial addition forms a diradical intermediate, which then undergoes spin inversion before ring closure. This stepwise process allows for rotation around the carbon-carbon bond, resulting in a loss of stereospecificity and the formation of a mixture of cis and trans aziridine isomers. aakash.ac.innih.gov
The choice between a concerted or stepwise pathway can be influenced by the structure of the reactants and the reaction conditions. rsc.orgrsc.org For example, in certain intramolecular reactions, extending the tether between the nitrene and the alkene can shift the mechanism from a non-concerted to a concerted process, significantly altering product selectivity. rsc.org
Table 2: Mechanistic Pathways in Nitrene Addition
| Nitrene State | Mechanism | Stereochemistry | Intermediate | Typical Generation |
|---|---|---|---|---|
| Singlet | Concerted rsc.org | Retained (Stereospecific) aakash.ac.in | None (Synchronous bond formation) | Thermal decomposition of azides, metal-catalyzed reactions acs.orgaakash.ac.in |
| Triplet | Stepwise | Lost (Mixture of isomers) | Diradical nih.gov | Photosensitized decomposition of azides nih.gov |
Metal-Free Aziridination Strategies
To enhance the environmental compatibility and reduce costs associated with precious metals, significant research has been directed toward metal-free aziridination methods. acs.orgacs.orgnih.gov These strategies provide valuable alternatives to traditional transition-metal-catalyzed reactions.
One prominent metal-free approach involves the use of hypervalent iodine reagents, which can mediate aziridination without a metal catalyst, particularly in intramolecular systems. acs.org Another successful strategy is the use of photochemistry. nih.govrsc.org Direct visible-light irradiation of precursors like azoxy-triazenes can generate free singlet nitrenes, which then react with alkenes stereospecifically. acs.orgnih.gov This method avoids the need for external photocatalysts, metals, or oxidants. nih.gov
Organocatalysis has also emerged as a powerful tool for metal-free aziridination. acs.orgnih.gov For example, chiral aminocatalysts can activate α,β-unsaturated aldehydes towards aza-Michael addition, followed by an intramolecular cyclization to furnish the aziridine ring. acs.org
Table 3: Overview of Metal-Free Aziridination Methods
| Method | Reagent/Catalyst | Mechanism | Key Features |
|---|---|---|---|
| Hypervalent Iodine | PhI=NTs, Sulfonyliminoiodanes | Formal [2+2] cycloaddition followed by reductive elimination acs.org | Effective for intramolecular reactions; avoids metal waste. acs.org |
| Photochemical | Azoxy-triazenes, Azides | Light-induced generation of free nitrenes acs.orgrsc.org | Metal- and oxidant-free; sustainable. acs.orgnih.gov |
| Organocatalysis | Chiral Amines | Iminium ion activation, aza-Michael addition, cyclization acs.org | Provides access to chiral aziridines from enals. acs.orgnih.gov |
| Thianthrenation | Thianthrenium salts | Activation of alkenes for nucleophilic attack by amines researchgate.netchemrxiv.org | Broad scope for unprotected amines under mild conditions. chemrxiv.org |
Synthesis via Intramolecular Cyclization Routes
Intramolecular cyclization offers a reliable and often stereocontrolled pathway to aziridines by forming the ring from an acyclic precursor that already contains the requisite nitrogen and carbon atoms.
Cyclization of Amine Derivatives
This classical approach involves an intramolecular nucleophilic substitution (Sₙ2) reaction where an amine attacks an adjacent carbon bearing a leaving group. youtube.com The stereochemistry of these reactions is well-defined, proceeding with inversion of configuration at the carbon center being attacked.
Two well-established named reactions in this category are the Wenker synthesis and the Gabriel-Cromwell reaction.
Wenker Synthesis : This method involves the cyclization of β-amino alcohols. The alcohol is first converted into a good leaving group, typically a sulfate (B86663) ester, which is then displaced by the neighboring amine upon treatment with a base to form the aziridine ring. organic-chemistry.org
Gabriel-Cromwell Reaction : This reaction typically involves the cyclization of β-haloamines. nih.govnih.gov It is a versatile method for preparing N-substituted chiral aziridines. nih.govmetu.edu.tr
Table 4: Comparison of Intramolecular Cyclization Methods
| Named Reaction | Starting Material | Key Transformation | Base |
|---|---|---|---|
| Wenker Synthesis | β-Amino alcohol organic-chemistry.org | Conversion to sulfate ester, then cyclization | Strong base (e.g., NaOH) |
| Gabriel-Cromwell Reaction | β-Haloamine nih.govnih.gov | Direct intramolecular Sₙ2 cyclization | Base |
Oxidative C(sp³)–H Amination Approaches
A more modern and highly atom-economical strategy for aziridine synthesis is intramolecular oxidative C(sp³)–H amination. researchgate.net This powerful technique forges the critical C-N bond by directly converting a C-H bond into a C-N bond within the same molecule, often with high levels of regio- and stereoselectivity. nih.gov
Rhodium catalysts are particularly effective for these transformations. researchgate.netnih.govrsc.org For instance, dirhodium complexes can catalyze the decomposition of sulfamate (B1201201) esters or organic azides to generate a rhodium-nitrene intermediate. This reactive species then inserts into a C(sp³)–H bond in a predetermined position (often at a δ-carbon), leading to the formation of a saturated N-heterocycle. When the insertion occurs at a β-position, an aziridine is formed. Other metals, including iron and manganese, have also been developed to catalyze intramolecular C-H amination, providing access to a range of N-heterocycles from readily available azides. nih.govacs.org
Table 5: Catalytic Systems for Intramolecular C(sp³)–H Amination
| Metal Catalyst | Nitrogen Source | Substrate Type | Key Advantage |
|---|---|---|---|
| Rhodium(II) Complexes | Sulfamate esters, Azides | Aliphatic chains | High efficiency, selectivity, and catalyst turnover. nih.gov |
| Iron Complexes | Organic azides | Unactivated organic azides | Utilizes an earth-abundant metal; high turnover numbers reported. acs.org |
| Manganese Complexes | Sodium azide (NaN₃) | Benzylic and aliphatic C-H bonds | Employs electrophotocatalytic conditions for mild azidation. nih.gov |
Transformations Involving Azirine Precursors
The strained, three-membered ring of 2H-azirines, containing a C=N double bond, renders them highly reactive and versatile precursors for the synthesis of chiral aziridines. researchgate.netresearchgate.net Their transformation into saturated aziridine rings can be achieved through nucleophilic additions or reduction, often with a high degree of stereocontrol.
Reactions of 2H-Azirines with Nucleophiles
The electrophilic carbon of the C=N bond in 2H-azirines is susceptible to attack by a wide range of nucleophiles, providing a direct route to functionalized aziridines. The stereochemical outcome of this addition can often be controlled, leading to specific diastereomers.
A straightforward and efficient method involves the diastereoselective addition of Grignard reagents to 2H-azirine phosphonates and phosphine (B1218219) oxides. acs.orgnih.gov This approach yields stereoselectively substituted aziridine-2-phosphonates and -phosphine oxides. Similarly, organolithium compounds have been shown to add stereoselectively to 2,3-diphenyl-2H-azirine, offering a sustainable method for creating highly functionalized NH-aziridines. nih.gov Other nucleophiles, including heterocyclic amines like imidazole (B134444) and phthalimide (B116566), as well as thiols such as benzenethiol, have also been successfully employed in these addition reactions. acs.orgnih.govnih.gov The reaction of 2-halo-2H-azirines with nucleophiles like potassium phthalimide and aniline allows for the preparation of new substituted 2H-azirines, which can be further transformed. nih.gov
A copper-catalyzed coupling of cyclic imino esters with 2H-azirines has been developed to synthesize optically active aziridines bearing vicinal tetrasubstituted stereogenic centers with high diastereo- and enantioselectivities. acs.orgacs.org Furthermore, a mixed continuous flow and batch approach has been utilized to prepare spirooxindole 2H-azirines, which are then converted into spiroaziridine derivatives through the addition of Grignard reagents. rsc.org
Table 1: Nucleophilic Addition to 2H-Azirine Derivatives
| 2H-Azirine Substrate | Nucleophile | Catalyst/Reagent | Product Type | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| 2H-Azirine phosphonate/phosphine oxide | Grignard Reagents | Not Applicable | Aziridine-2-phosphonate/-phosphine oxide | High Diastereoselectivity | acs.orgnih.gov |
| 2,3-Diphenyl-2H-azirine | Organolithium Compounds | Not Applicable | Functionalized NH-aziridine | Stereoselective | nih.gov |
| Cyclic Imino Esters | 2H-Azirines | Copper (Cu) | Aziridines with vicinal tetrasubstituted stereocenters | Excellent Diastereo- and Enantioselectivity | acs.orgacs.org |
| 2-Halo-2H-azirines | Potassium Phthalimide, Aniline | Not Applicable | Substituted 2H-azirines | Not specified | nih.gov |
| Spirooxindole 2H-azirines | Grignard Reagents | Not Applicable | Spiroaziridine derivatives | Not specified | rsc.org |
Reduction of Azirines
The reduction of the C=N bond in 2H-azirines presents another effective pathway to chiral aziridines. Asymmetric reduction techniques are particularly valuable as they can establish the stereochemistry at the aziridine ring carbons.
One notable method is the asymmetric transfer hydrogenation of aromatic 2H-azirines, which can be catalyzed by an aminoalcohol-[RuCl₂(p-cymene)]₂ complex. rsc.org This process has been shown to yield chiral aziridines with enantiomeric excesses (ee) of up to 70%. rsc.org
A more recent development involves the kinetic resolution of racemic 2H-azirines using copper hydride (CuH) catalysis. chemrxiv.org This approach facilitates the asymmetric preparation of N-H aziridine-2-carboxylates. The reaction proceeds with outstanding diastereoselectivity (greater than 20:1) and achieves high enantioselectivity, with reported ee values up to 94%. chemrxiv.org This method provides access to both the enantioenriched N-H aziridine product and the unreacted, enantioenriched 2H-azirine starting material. chemrxiv.org
Table 2: Enantioselective Reduction of 2H-Azirines
| Method | Substrate | Catalyst System | Key Outcome | Enantioselectivity (ee) / Diastereoselectivity (dr) | Reference |
|---|---|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Aromatic 2H-azirines | aminoalcohol-[RuCl₂(p-cymene)]₂ | Enantioselective reduction to chiral aziridines | Up to 70% ee | rsc.org |
| Reductive Kinetic Resolution | Racemic 2H-azirine-2-carboxylates | Copper Hydride (CuH) | Asymmetric synthesis of N-H aziridine-2-carboxylates | Up to 94% ee; >20:1 dr | chemrxiv.org |
Diastereoselective and Enantioselective Approaches
The direct synthesis of chiral aziridines often relies on strategies that can precisely control the formation of new stereocenters. These approaches can be broadly categorized by the source of stereochemical information: a chiral auxiliary, the substrate itself, or the catalyst/reagent.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are covalently attached to the substrate to direct the stereochemical course of a reaction, and are subsequently removed. This strategy has been successfully applied to the synthesis of chiral aziridines.
For instance, imines derived from chiral amines, such as α-methylbenzylamine, or those bearing a chiral sulfinyl group (Ellman's auxiliary) can be reacted with carbenoids or sulfur ylides to produce chiral aziridines with high diastereoselectivity. researchgate.netnih.gov The reaction of sulfur ylides with (S)-N-tert-butanesulfinyl ketimines, for example, yields trifluoromethylated aziridines in good yields and with diastereomeric ratios ranging from 86:14 to over 99:1. researchgate.net
Another approach employs chiral auxiliaries on the electrophilic partner. Synthetically valuable aziridine-2-carboxylic acid derivatives can be prepared stereoselectively from α,β-unsaturated acyl camphor (B46023) sultams through an asymmetric Gabriel-Cromwell reaction sequence. capes.gov.br Additionally, a convergent asymmetric synthesis of chiral vinyl aziridines has been developed using a chiral sulfide (B99878) auxiliary based on limonene, which adds to sulfonamide imines to form the aziridine precursors in a single step with high diastereoselectivity. nih.gov
Table 3: Examples of Chiral Auxiliary-Mediated Aziridine Synthesis
| Chiral Auxiliary | Reaction Type | Substrates | Key Outcome | Diastereoselectivity (dr) | Reference |
|---|---|---|---|---|---|
| (S)-N-tert-butanesulfinyl group | Reaction with sulfur ylide | CF₃-substituted ketimines | Asymmetric synthesis of trifluoromethylated aziridines | 86:14 to >99:1 | researchgate.net |
| Camphor Sultam | Gabriel-Cromwell reaction | α,β-unsaturated acyl derivatives | Stereodefined synthesis of aziridine-2-carboxylic acid derivatives | High diastereoselectivity | capes.gov.br |
| Limonene-based sulfide | Addition to imine | Sulfonamide imines | Synthesis of chiral vinyl aziridines | 6:1 to >20:1 | nih.gov |
Substrate-Controlled Stereoselectivity
In substrate-controlled reactions, a stereocenter already present in the starting material dictates the stereochemical outcome of the reaction. This approach is particularly effective when the existing chiral center can direct the incoming reagents through steric or electronic effects.
A prominent example is the substrate-directed enantioselective aziridination of alkenyl alcohols. acs.org The presence of a terminal alcohol in homoallylic, bishomoallylic, and trishomoallylic alcohol substrates can control the enantioselectivity of rhodium-catalyzed aziridination. acs.org This strategy leverages a chiral cation catalyst that interacts with the substrate's hydroxyl group, thereby directing the aziridination to one face of the alkene and achieving high enantioselectivity. acs.org This method is analogous to the renowned Sharpless asymmetric epoxidation in its use of a substrate functional group to achieve high levels of stereocontrol. acs.org
The inherent stereochemistry of the alkene substrate itself can also govern the outcome. For example, in copper-catalyzed intramolecular aziridination of sulfamates, the reaction of cis- and trans-β-methylstyrene is highly stereoselective, yielding the corresponding cis- and trans-aziridines, respectively. sci-hub.se
Table 4: Substrate-Controlled Stereoselective Aziridination
| Substrate Feature | Reaction Type | Catalyst/Reagent | Resulting Aziridine | Stereochemical Outcome | Reference |
|---|---|---|---|---|---|
| Terminal Alkenyl Alcohols (e.g., bishomoallylic) | Rh-catalyzed aziridination | Rh₂(B)₂·(C3)₂·(Pyr)₂ | Chiral aziridines | Up to 90% ee, controlled by the alcohol position | acs.org |
| cis-β-Methylstyrene | Cu-catalyzed intramolecular aziridination | Sulfamate, Iodo-reagent | cis-Aziridine | Highly stereoselective | sci-hub.se |
| trans-β-Methylstyrene | Cu-catalyzed intramolecular aziridination | Sulfamate, Iodo-reagent | trans-Aziridine | Highly stereoselective | sci-hub.se |
Reagent-Controlled Stereoselectivity
In reagent-controlled synthesis, the chirality is induced by an external chiral reagent or catalyst that is not covalently bonded to the substrate. This is one of the most powerful strategies for asymmetric synthesis, as a small amount of a chiral catalyst can generate large quantities of an enantioenriched product.
Numerous transition-metal-based chiral catalysts have been developed for enantioselective aziridination. A novel approach utilizes a planar chiral rhodium indenyl catalyst, which has proven effective for the enantioselective aziridination of challenging unactivated terminal alkenes, yielding chiral aziridines with good to excellent enantioselectivities (up to 99% yield, 93% ee). researchgate.netnih.govacs.org Another system employs a cobalt(II)-based metalloradical catalyst for the highly enantioselective aziridination of alkenes with fluoroaryl azides, providing a practical method to access N-fluoroaryl-containing chiral compounds. nih.gov
Organocatalysis also offers powerful tools for reagent-controlled stereoselectivity. Chiral Brønsted acids have been used to catalyze the multicomponent reaction of in situ-generated CF₃CHN₂ and aldimines, affording trifluoromethyl-substituted aziridines with high diastereo- and enantioselectivity. nih.gov Additionally, chiral sulfides have been developed as organocatalysts for the imino Corey–Chaykovsky reaction, facilitating the one-pot synthesis of trans-aziridines from benzyl (B1604629) bromide and imines with excellent enantioselectivities (up to 97% ee). rsc.org
Table 5: Reagent-Controlled Enantioselective Aziridination
| Chiral Reagent/Catalyst Type | Specific Catalyst | Reaction | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Planar Chiral Rhodium Catalyst | Chiral Rh(III) Indenyl Complex | Aziridination of unactivated terminal alkenes | Up to 93% ee | researchgate.netnih.govacs.org |
| Cobalt Metalloradical Catalyst | [Co(P3)] Complex | Aziridination with fluoroaryl azides | High enantioselectivity | nih.gov |
| Chiral Brønsted Acid | Phosphoric Acid Derivative | Reaction of CF₃CHN₂ with aldimines | High diastereo- and enantioselectivity | nih.gov |
| Chiral Sulfide Organocatalyst | (thiolan-2-yl)diarylmethanol benzyl ether | Imino Corey–Chaykovsky reaction | Up to 97% ee | rsc.org |
Influence of Catalyst Design on Stereochemical Outcome
The enantioselective addition of a nitrene equivalent to an alkene is one of the most direct and attractive methods for synthesizing chiral aziridines. nih.gov The success of this approach hinges on the design of chiral catalysts that can effectively discriminate between the prochiral faces of the alkene and control the orientation of the incoming nitrene source. Transition metal complexes, particularly those of rhodium and cobalt, have been extensively studied for this purpose, with ligand design playing a central role in achieving high levels of stereocontrol. nih.govnih.gov
Rhodium-Based Catalysts:
Chiral rhodium catalysts have emerged as powerful tools for the asymmetric aziridination of unactivated terminal alkenes, the direct precursors to 2-alkyl-substituted aziridines like (2R)-2-ethylaziridine. The stereochemical outcome is highly dependent on the nature of the chiral ligands coordinated to the rhodium center.
One notable class of catalysts is the planar chiral rhodium(III) indenyl complexes. nih.gov The enantioselectivity of the aziridination reaction using these catalysts is governed by steric interactions between the substrate, the nitrene precursor (such as a sulfonamide), and the substituents on the indenyl ligand. nih.gov Computational studies have revealed that during the carbon-nitrogen bond-forming step, the stereochemistry is determined by the relative orientation of the alkene's alkyl chain and the tosyl group of the nitrene source within the chiral pocket created by the catalyst. nih.gov For instance, in the formation of an (S)-aziridine, these groups orient themselves away from a bulky substituent on the indenyl ligand, minimizing steric clash. nih.gov
The electronic properties of the indenyl ligand also play a crucial role. More electron-rich catalysts have been shown to improve the yield of the aziridination reaction while maintaining high enantioselectivity. nih.gov This is illustrated by the systematic modification of the indenyl ligand, where increasing the electron-donating ability of the substituents leads to a progressive increase in product yield.
Another significant class of rhodium catalysts for asymmetric aziridination is the C4-symmetrical dirhodium(II) tetracarboxylates. nih.gov These catalysts are highly effective for the intermolecular aziridination of a variety of substituted alkenes, including monosubstituted olefins that would yield 2-alkylaziridines. nih.gov The unique C4 symmetry of these catalysts creates a well-defined chiral environment around the active rhodium-nitrene species. Density Functional Theory (DFT) studies suggest a two-spin-state mechanism where a triplet rhodium-nitrene intermediate is responsible for the stereocontrolled approach and activation of the alkene substrate. nih.gov The specific chiral carboxylate ligands employed are critical in differentiating the prochiral faces of the incoming alkene, leading to high enantiomeric excesses. nih.gov
The following table summarizes the influence of different rhodium catalyst designs on the enantioselective aziridination of a model terminal alkene:
| Catalyst | Ligand Type | Substrate | Yield (%) | e.r. (enantiomeric ratio) | Reference |
| (S,S)-5 | CF3-substituted planar chiral indenyl | 1-Octene | 13 | 96:4 | nih.gov |
| (S,S)-6 | Methoxy-substituted planar chiral indenyl | 1-Octene | 23 | 96:4 | nih.gov |
| (S,S)-8 | Pentamethylated planar chiral indenyl | 1-Octene | 44 | 95:5 | nih.gov |
| Rh2(S-TCPTTL)4 | Chiral carboxylate | 2,2-dimethylchromene | 98 | 94% ee | mdpi.com |
Cobalt-Based Catalysts:
Cobalt-porphyrin complexes are another major class of catalysts utilized in the asymmetric aziridination of alkenes. nih.govacs.orgwikipedia.org The design of the porphyrin ligand is crucial for inducing enantioselectivity. The mechanism is believed to involve the formation of a cobalt-nitrene intermediate, which then adds to the alkene. researchgate.netrsc.org
The stereochemical outcome is influenced by the symmetry and steric bulk of the substituents on the porphyrin ring. D2-symmetric chiral amidoporphyrins have proven to be particularly effective ligands. nih.gov For instance, the use of a second-generation metalloradical catalyst, [Co(P2)], where P2 is 3,5-DitBu-QingPhyrin, led to a significant improvement in enantioselectivity for the aziridination of styrene with a fluoroaryl azide. nih.gov Further refinement of the ligand to a new D2-symmetric chiral amidoporphyrin, [Co(P3)], resulted in a highly efficient catalyst for the enantioselective aziridination of a range of alkenes. nih.gov
The nature of the azide precursor can also interact with the catalyst to enhance stereoselectivity. For example, the presence of ortho-fluoro substituents on an aryl azide can lead to the formation of hydrogen bonds with the postulated Co(III)-nitrene radical intermediate, which can improve both reactivity and stereoselectivity. nih.gov
The following table illustrates the impact of cobalt-porphyrin catalyst design on the enantioselectivity of aziridination:
| Catalyst | Porphyrin Ligand | Substrate | Azide Source | Yield (%) | ee (%) | Reference |
| [Co(P1)] | Chiral Porphyrin | Styrene | 2,6-difluorophenyl azide | 95 | 62 | nih.gov |
| [Co(P2)] | 3,5-DitBu-QingPhyrin | Styrene | 2,6-difluorophenyl azide | 96 | 73 | nih.gov |
| [Co(P3)] | D2-symmetric chiral amidoporphyrin | Styrene | 2,6-difluorophenyl azide | 99 | 95 | nih.gov |
| Co(TDClPP) | Tetrachlorophenylporphyrin | Various Alkenes | Bromamine-T | High to Excellent | N/A | acs.org |
Reactivity and Transformations of 2r 2 Ethylaziridine
Nucleophilic Ring-Opening Reactions
The core of (2R)-2-Ethylaziridine's utility lies in its susceptibility to nucleophilic attack, which alleviates the inherent ring strain. clockss.org These reactions can be initiated by a variety of nucleophiles, including heteroatomic species like amines, alcohols, and thiols, as well as carbon-based nucleophiles. researchgate.netnih.gov The regioselectivity and stereochemistry of these reactions are critical aspects that determine the structure of the final product.
Regioselectivity in Ring Opening
The regioselectivity of nucleophilic attack on the aziridine (B145994) ring, specifically whether the nucleophile adds to the substituted (C2) or unsubstituted (C3) carbon, is a key consideration in the synthetic application of this compound. acs.orgfrontiersin.orgnih.gov This outcome is governed by a delicate interplay of various factors.
The regiochemical outcome of the ring-opening of 2-substituted aziridines is significantly influenced by both electronic and steric factors. nih.govrsc.org The nature of the substituent on the aziridine nitrogen, the substituents on the ring carbons, and the incoming nucleophile all play a role.
Electronic Effects : The electronic properties of substituents can dictate the preferred site of nucleophilic attack. Electron-withdrawing groups on the nitrogen atom can activate the ring, making it more susceptible to nucleophilic opening. clockss.org Theoretical studies on similar systems, like 2-methylaziridine (B133172), have shown that the mechanism of ring-opening can be influenced by the electronic nature of the reactants. nih.gov The formation of an aziridinium (B1262131) ion, facilitated by an electrophile, activates the ring for subsequent nucleophilic attack. bioorg.orgnih.gov In some cases, the electronic environment can favor attack at the more substituted carbon (C2). For instance, in the presence of a γ-ketone on the C2 alkyl substituent, the ring opening of an aziridine derivative by a water nucleophile occurred at the C2 position. frontiersin.orgnih.gov
Steric Effects : Steric hindrance is a major determinant of regioselectivity. nih.govcnr.itnih.gov Generally, nucleophilic attack is favored at the less sterically hindered carbon atom (C3). This preference is a common observation in the ring-opening of 2-alkylaziridines. For example, the reaction of C-glycosyl aziridines with thiophenol proceeds with complete regioselectivity, with the thiol attacking the less substituted carbon. nih.gov Computational studies have highlighted that steric repulsion can significantly influence the transition state energies, thereby directing the regiochemical outcome. cnr.it
The interplay between these electronic and steric factors can be complex. In some instances, electronic factors might favor attack at the more substituted carbon, while steric factors favor attack at the less substituted carbon. The final regioselectivity is a result of the dominant effect in a given reaction system.
The regioselectivity of aziridine ring-opening can be effectively controlled and even reversed through the use of specific catalysts. nih.gov This catalyst-controlled regiodivergence offers a powerful tool for synthetic chemists to selectively access different constitutional isomers from the same starting material.
Palladium catalysis has emerged as a particularly versatile strategy for controlling the regioselectivity of ring-opening cross-coupling reactions of 2-alkylaziridines. researchgate.netnih.govacs.org By carefully selecting the palladium catalyst and ligands, one can direct the nucleophilic attack to either the C2 or C3 position of the aziridine ring.
C2-Selective Opening : Palladium catalysts paired with N-heterocyclic carbene (NHC) ligands can promote the C2-selective ring-opening arylation of N-tosyl-2-phenylaziridine. researchgate.net
C3-Selective Opening : Conversely, using a palladium catalyst with a phosphine (B1218219) ligand like tris(1-naphthyl)phosphine can lead to a complementary C3-selective ring-opening cross-coupling with arylboronic acids, affording α-alkyl-β-phenethylamines. acs.org Similarly, a Pd/P(t-Bu)₂Me catalyst system has been shown to effect C3-selective ring-opening borylation of 2-arylaziridines. acs.org
The ability to switch the regioselectivity by simply changing the catalyst system provides a significant advantage in synthetic planning, allowing for the targeted synthesis of desired regioisomers. nih.gov Furthermore, solvent effects have also been shown to control the C2/C3-regioselectivity in the ring-opening of aziridines with amines and CS₂, where hydrogen bonding interactions between the solvent and the aziridine modulate the orbital distributions and direct the reaction pathway. rsc.org
Table 1: Catalyst Control of Regioselectivity in the Ring-Opening of 2-Substituted Aziridines
| Catalyst System | Regioselectivity | Product Type | Reference |
|---|---|---|---|
| Pd/NHC | C2-selective | β-Aryl amines | researchgate.net |
| Pd/tris(1-naphthyl)phosphine | C3-selective | α-Alkyl-β-phenethylamines | acs.org |
| Pd/P(t-Bu)₂Me | C3-selective | β-Aminoboronates | acs.org |
Carbon Nucleophiles
The reaction of this compound with carbon-based nucleophiles is a significant method for forming new carbon-carbon bonds, leading to a variety of functionalized amine derivatives. The strain of the three-membered ring makes the carbon atoms susceptible to nucleophilic attack, although the reactivity is heavily influenced by the nature of the substituent on the nitrogen atom. Electron-withdrawing groups on the nitrogen activate the ring, making it more electrophilic and facilitating ring-opening.
Organometallic Reagents (e.g., Grignard Reagents, Organolithiums)
Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are potent carbon nucleophiles that can open the aziridine ring. These reactions typically proceed via a nucleophilic substitution (SN2) mechanism. The strong nucleophilic character of the carbanion equivalent attacks one of the electrophilic carbon atoms of the aziridine ring, leading to its cleavage.
The regioselectivity of the attack is a critical aspect of these reactions. In line with the SN2 mechanism, the nucleophile preferentially attacks the least sterically hindered carbon atom of the aziridine ring. youtube.com For this compound, this means the attack will occur at the C3 (unsubstituted) position, leading to the formation of a β-substituted amine. The reaction results in an inversion of stereochemistry at the center of attack.
The reactivity of the aziridine is highly dependent on the substituent attached to the nitrogen atom.
Non-activated Aziridines: Aziridines with electron-donating groups (like an H-atom or a simple alkyl group) are generally less reactive towards nucleophiles. bioorg.org Their ring-opening with organometallic reagents often requires harsh conditions or prior activation.
Activated Aziridines: When an electron-withdrawing group (e.g., a tosyl group, Ts) is attached to the nitrogen, the aziridine ring is "activated." This activation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. mdpi.comic.ac.uk
For instance, the reaction of an N-tosyl-2-substituted aziridine with a Grignard reagent would proceed as follows: The organometallic reagent attacks the less-substituted C3 carbon, leading to the opening of the ring and, after workup, yielding an N-tosylated amine with a new carbon-carbon bond formed. While specific studies on this compound with organometallics are not extensively detailed in the provided literature, the principles derived from studies on analogous structures like activated 2,2-dimethylaziridines and aziridine-2-carboxaldehydes are applicable. mdpi.comnih.gov These studies show that the product distribution can be complex, sometimes yielding both normal and rearranged ring-opened products depending on the specific Grignard reagent and reaction conditions. mdpi.com
Table 1: Regioselectivity of Organometallic Reagent Addition to Aziridines
| Aziridine Substrate | Organometallic Reagent | Major Site of Attack | Mechanism | Reference |
|---|---|---|---|---|
| This compound (N-activated) | Grignard Reagent (e.g., R-MgBr) | C3 (less substituted carbon) | SN2 | youtube.com |
| This compound (N-activated) | Organolithium Reagent (e.g., R-Li) | C3 (less substituted carbon) | SN2 | youtube.com |
Enolates and Enamine Equivalents
Enolates, which are carbanions derived from carbonyl compounds, serve as effective carbon nucleophiles for the ring-opening of aziridines. This reaction provides a direct route to γ-amino carbonyl compounds, which are valuable synthetic intermediates. mdpi.comnih.gov Similar to organometallic reagents, the success and regioselectivity of the reaction are largely dictated by the activation of the aziridine nitrogen.
Non-activated aziridines are generally unreactive towards enolates. nih.gov However, N-activated aziridines, such as N-tosyl-2-ethylaziridine, readily undergo ring-opening. In a study involving the reaction of lithium enediolates (dianions of carboxylic acids) with N-tosyl-2-ethylaziridine, the nucleophilic attack occurred efficiently. mdpi.comnih.gov The reaction was initiated by preparing the lithium enediolate from a carboxylic acid using a strong base like lithium diisopropylamide (LDA), followed by the addition of the activated aziridine.
The general procedure involves:
Deprotonation of a carboxylic acid with two equivalents of a strong base (e.g., n-BuLi and cyclohexylisopropylamine) to form the lithium enediolate.
Addition of N-tosyl-2-ethylaziridine to the enediolate solution at low temperature (-78 °C).
The enolate attacks the C3 carbon of the aziridine ring, leading to the formation of a γ-(N-tosylamino) carboxylic acid after acidic workup. mdpi.comnih.gov
This transformation highlights a synthetically useful method for producing γ-amino acids. mdpi.com The diastereoselectivity of such additions can be controlled by using chiral auxiliaries on the enolate, although the stereocenter on the aziridine also influences the stereochemical outcome. nih.gov
Table 2: Reaction of N-Tosyl-2-ethylaziridine with Lithium Enediolates
| Carboxylic Acid Precursor | Base | Aziridine | Product Type | Reference |
|---|---|---|---|---|
| Phenylacetic acid | n-BuLi / Cyclohexylisopropylamine | N-tosyl-2-ethylaziridine | γ-(N-tosylamino) carboxylic acid | mdpi.comnih.gov |
| Propanoic acid | n-BuLi / Cyclohexylisopropylamine | N-tosyl-2-ethylaziridine | γ-(N-tosylamino) carboxylic acid | mdpi.comnih.gov |
Alkylation Reactions (e.g., Friedel-Crafts Type Alkylation)
The Friedel-Crafts reaction and related alkylations involve the reaction of an electrophile with an aromatic ring in the presence of a Lewis acid. nih.govyoutube.com In the context of aziridine chemistry, the activated aziridine itself can serve as the electrophile for the alkylation of electron-rich aromatic or heteroaromatic compounds.
The reaction is typically catalyzed by a Lewis acid, such as Y(OTf)₃ or another metal triflate, which coordinates to the nitrogen atom of the N-activated aziridine. rsc.org This coordination further polarizes the C-N bonds, making the ring carbons highly electrophilic and susceptible to attack by the nucleophilic arene. This process can be viewed as a formal [3+2] cycloaddition if the resulting intermediate undergoes subsequent cyclization, or as a direct alkylation if the ring remains open. rsc.org
For an N-tosylated 2-ethylaziridine, the Lewis acid would activate the ring, and an electron-rich arene (like anisole (B1667542) or phenol) would attack one of the ring carbons. The regioselectivity would again favor attack at the less hindered C3 position, leading to the formation of a β-arylethylamine derivative. This provides a direct method for introducing an aminoalkyl chain onto an aromatic ring. While direct examples with this compound are sparse in the provided literature, the methodology has been established for other N-tosyl aziridines reacting with electron-rich alkenes, demonstrating the utility of Lewis acid catalysis to promote C-C bond formation via aziridine ring cleavage. rsc.org
Heteroatom Nucleophiles
The ring-opening of this compound can also be achieved with a wide range of heteroatom nucleophiles. These reactions are fundamental for introducing nitrogen- and oxygen-containing functional groups, leading to the synthesis of vicinal diamines, amino alcohols, and their derivatives. As with carbon nucleophiles, the reactivity is greatly enhanced by the presence of an electron-withdrawing group on the aziridine nitrogen.
Nitrogen Nucleophiles (e.g., Amines, Azides)
Nitrogen-based nucleophiles, such as amines and azides, are commonly used to open aziridine rings, affording valuable 1,2-diamine structures.
Azide (B81097) (N₃⁻): The azide ion is an excellent and relatively soft nucleophile that readily opens activated aziridine rings. The reaction of an N-alkylated or N-sulfonylated aziridine with sodium azide (NaN₃) typically proceeds via an SN2 mechanism. nih.gov For this compound, the azide would attack the less-substituted C3 carbon, resulting in the formation of a β-azido amine. This product is particularly useful as the azido (B1232118) group can be easily reduced to a primary amine, providing a route to 1,2-diamines. Studies on the alkylative ring-opening of 2-substituted aziridines have shown that with NaN₃ as the nucleophile, the reaction gives the expected ring-opened products with high efficiency. nih.gov
Amines: The reaction of aziridines with amines (aminolysis) is a direct route to 1,2-diamines. While neutral amines are generally not reactive enough to open non-activated aziridines, they can react with activated aziridinium ions. nih.govrsc.org The reaction of an N-activated this compound with a primary or secondary amine would follow the typical SN2 pathway, with the amine attacking the C3 position to yield the corresponding 1,2-diamine derivative after ring cleavage. The reaction conditions, including the solvent, can play a crucial role in controlling the regioselectivity of the ring-opening. rsc.org
Table 3: Ring-Opening of Activated Aziridines with Nitrogen Nucleophiles
| Aziridine Type | Nucleophile | Product Type | Key Features | Reference |
|---|---|---|---|---|
| N-Activated 2-substituted | Sodium Azide (NaN₃) | β-Azido amine | SN2 attack at the less hindered carbon. | nih.gov |
| N-Activated 2-substituted | Primary/Secondary Amine | 1,2-Diamine | Solvent can control regioselectivity. | rsc.org |
Oxygen Nucleophiles (e.g., Alcohols, Carboxylic Acids, Water)
Oxygen nucleophiles are widely employed in the ring-opening of aziridines to produce valuable amino alcohols and their derivatives. These reactions often require activation of the aziridine ring, either through N-substitution with an electron-withdrawing group or by using acidic catalysts.
Water (Hydrolysis): The hydrolysis of aziridines yields amino alcohols. For non-activated aziridines, this reaction is typically slow and requires acid catalysis. The acid protonates the aziridine nitrogen, forming a reactive aziridinium ion, which is then attacked by water. For an N-activated aziridine, the ring is already sufficiently electrophilic to react with water, often under neutral or mildly acidic/basic conditions, to yield an N-protected amino alcohol.
Alcohols (Alcoholysis): The reaction with alcohols as nucleophiles results in the formation of β-amino ethers. Similar to hydrolysis, this reaction is most efficient with activated aziridines or under acidic catalysis. The alcohol attacks the aziridinium ion intermediate, leading to ring cleavage. The regioselectivity follows the SN2 pathway, with the alcohol attacking the less substituted carbon of this compound.
Carboxylic Acids/Carboxylates: Carboxylic acids and their conjugate bases (carboxylates) can also act as oxygen nucleophiles. The reaction of an activated aziridine with a carboxylate salt, such as sodium acetate (B1210297) (NaOAc), yields a β-amino ester derivative. nih.gov This reaction has been demonstrated in the context of alkylative aziridine ring-opening, where an N-alkylated aziridinium ion is trapped by the acetate nucleophile. nih.gov The attack occurs at the less-hindered carbon to give the corresponding ester. Alternatively, direct reaction with a carboxylic acid can occur, particularly with more reactive aziridines like 2-methyleneaziridines, where solvent choice can control the regioselectivity of the esterification. nih.gov
Table 4: Ring-Opening of Activated Aziridines with Oxygen Nucleophiles
| Aziridine Type | Nucleophile | Product Type | Conditions | Reference |
|---|---|---|---|---|
| N-Activated | Water (H₂O) | Amino alcohol | Acid catalysis or neutral (for activated) | libretexts.org |
| N-Activated | Alcohol (R-OH) | β-Amino ether | Acid catalysis or neutral (for activated) | libretexts.org |
| N-Activated | Sodium Acetate (NaOAc) | β-Amino ester | Alkylative ring-opening conditions | nih.gov |
| 2-Methyleneaziridine | Carboxylic Acid (R-COOH) | Carboxylate ester | Solvent-controlled regioselectivity | nih.gov |
Cycloaddition Reactions
Aziridines are valuable precursors for 1,3-dipoles, which can participate in cycloaddition reactions to construct five-membered rings.
The [3+2] cycloaddition is a powerful, atom-economical method for synthesizing highly substituted pyrrolidines, which are core structures in many biologically active compounds. msu.edunih.govnih.gov This reaction involves the formation of an azomethine ylide intermediate from the aziridine ring. msu.edursc.org Under thermal or photochemical conditions, the C-C bond of the aziridine ring can cleave to form an azomethine ylide, which is a 1,3-dipole. rsc.org This transient intermediate can then be trapped by a dipolarophile, such as an alkene or alkyne, to yield a pyrrolidine (B122466) or dihydropyrrole ring, respectively. researchgate.netsci-rad.com
The use of chiral aziridines, such as this compound, can lead to highly stereocontrolled cycloadditions. rsc.org For example, nickel(II)-bisoxazoline catalyzed [3+2] cycloadditions between N-tosylaziridines and aldehydes proceed with high diastereoselectivity and enantioselectivity, demonstrating a "chirality transfer" approach. rsc.org Similarly, chiral aziridine-containing phosphines have been used as catalysts in asymmetric [3+2] cycloadditions to produce enantiomerically enriched pyrrolidine derivatives. mdpi.compreprints.org
Table 3: [3+2] Cycloaddition Reactions
| Aziridine Type | Dipolarophile | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| N-Tosylaziridines | Aldehydes | Ni(II)-bisoxazoline complex | 1,3-Oxazolidines | rsc.org |
| Donor-Acceptor Aziridines | Aldehydes | Nd(OTf)₃/N,N'-dioxide | cis-1,3-Oxazolidines | researchgate.net |
| Aziridine-phosphine ligands (as catalysts) | trans-β-Nitrostyrene / Imino ester | Copper triflate / DBU | Enantioenriched Pyrrolidines | mdpi.com |
| 2-(2'-Thienyl)aziridines | Acetylenic dipolarophiles | Thermal | Linked Heterocycles (e.g., Pyrrolines) | researchgate.net |
The strained three-membered ring of this compound can be expanded to form larger, more stable five- or six-membered heterocycles. These reactions significantly increase molecular complexity in a single step.
One pathway involves the reaction of aziridines with ketenes. Alkoxycarbonylketenes, generated from alkyl 2-diazo-3-oxoalkanoates, undergo an electrophilic ring expansion with aziridines to produce 2-(oxazolin-2-yl)alkanoates in high yields. nih.govresearchgate.net This process occurs without the need for a catalyst and is driven by the electrophilicity of the ketene. nih.gov
Another strategy involves the reaction with vinyl-substituted reagents. Bicyclic aziridines react with vinyl diazoacetates in the presence of a rhodium catalyst to form dehydropiperidines (a six-membered ring). springernature.com The reaction proceeds through the formation of an aziridinium ylide intermediate, which undergoes a pseudo- rsc.orgmdpi.com-sigmatropic rearrangement to expand the ring. springernature.com Furthermore, chiral vinyl aziridines can undergo a stereospecific, copper-catalyzed ring expansion to furnish chiral 3-pyrrolines (a five-membered ring). nih.gov
Table 4: Ring Expansion Reactions
| Aziridine Type | Reagent | Catalyst | Expanded Ring Product | Reference |
|---|---|---|---|---|
| General Aziridines | Alkoxycarbonylketenes | None (Microwave heating) | Oxazolines | nih.govresearchgate.net |
| Bicyclic Aziridines | Vinyl Diazoacetate | Rh₂(OAc)₄ | Dehydropiperidines | springernature.com |
| Chiral Vinyl Aziridines | - (Internal Rearrangement) | Cu(hfacac)₂ | 3-Pyrrolines | nih.gov |
| 2-Methylaziridine | Hydrogen Sulfide (B99878) / Acetone | None | Thiazolidines | researchgate.net |
Rearrangement Reactions
Beyond ring-opening and expansion, the aziridine skeleton itself can undergo rearrangement to form isomeric structures.
A key skeletal rearrangement of substituted aziridines is their isomerization into allylic amines. This transformation involves the cleavage of a C-N bond and the formation of a C=C double bond, representing a significant structural reorganization. For example, N-sulfonyl 2,2-disubstituted aziridines can be isomerized to the corresponding allylic amines using Crabtree's reagent as a catalyst under mild conditions. organic-chemistry.org This type of rearrangement provides a pathway from a saturated heterocycle to an unsaturated open-chain amine, which is a valuable synthetic intermediate. The mechanism and feasibility of such rearrangements for this compound would likely depend on the nature of the substituent on the nitrogen and the choice of catalyst, with transition metals like palladium, rhodium, and iridium being common promoters of alkene isomerization. organic-chemistry.orgnih.gov
Isomerization Processes
Isomerization of aziridines can proceed through several pathways, including thermal, photochemical, and catalyzed processes. These transformations often involve the cleavage of the C-C or C-N bonds of the strained ring.
Thermal and Photochemical Isomerization:
Thermally induced isomerization of simple aziridines can lead to the formation of azomethine ylides through a concerted, stereospecific electrocyclic ring-opening. libretexts.orgmasterorganicchemistry.comyoutube.com This process involves the cleavage of the carbon-carbon bond. The stereochemistry of the ring-opening is governed by the principles of orbital symmetry. For a 4π-electron system like the one involved in the C-C bond cleavage of an aziridine ring, thermal reactions typically proceed in a conrotatory fashion. libretexts.orglibretexts.org Photochemical ring-opening, conversely, would be expected to proceed via a disrotatory pathway. masterorganicchemistry.com These reactive azomethine ylide intermediates can then be trapped by various dipolarophiles in [3+2] cycloaddition reactions. youtube.comwikipedia.org
While no specific studies on the thermal or photochemical isomerization of this compound were found, it is plausible that under appropriate energetic conditions, it could undergo ring-opening to form a corresponding azomethine ylide. The stereochemistry of the resulting ylide would be dictated by the conrotatory or disrotatory nature of the ring opening.
Acid-Catalyzed Isomerization:
The isomerization of aziridines is more commonly achieved through acid catalysis. Both Brønsted and Lewis acids can facilitate the ring-opening of the aziridine, leading to various isomeric products or intermediates that can be trapped.
Brønsted Acid Catalysis: Brønsted acids can protonate the nitrogen atom of the aziridine ring, activating it for nucleophilic attack. nih.govscispace.comresearchgate.net In the absence of a strong external nucleophile, rearrangement can occur. For instance, N-acylaziridines can undergo rearrangement to oxazolines in the presence of an acid catalyst. While this compound is not an N-acylaziridine, protonation would make the ring highly susceptible to ring-opening, potentially leading to allylic amines through elimination or to other isomeric structures depending on the reaction conditions and the presence of any nucleophilic species.
Lewis Acid Catalysis: Lewis acids coordinate to the nitrogen atom, similarly activating the aziridine ring. organic-chemistry.orgacs.org This activation facilitates ring-opening, which can be followed by rearrangement or reaction with a nucleophile. Studies on 2-aryl-N-tosylaziridines have shown that Lewis acids like Cu(OTf)₂ can mediate a highly regioselective SN2-type ring-opening with alcohols. organic-chemistry.org For a 2-alkyl-substituted aziridine like this compound, Lewis acid catalysis would likely promote ring-opening at the less substituted carbon. However, under certain conditions, particularly with catalysts that can engage in a dual catalytic cycle like Ti/Ni systems, branched products from ring-opening at the more substituted carbon have been observed. nih.gov The isomerization of aziridine-2-carboxylates to imidazolidin-2-ones has also been reported to be catalyzed by Lewis acids, proceeding through a stereospecific ring expansion. nih.govresearchgate.net
Computational studies on the ring-opening of 2-methylaziridine have explored the effect of Lewis acids, providing theoretical insight into the regioselectivity of these transformations. nih.gov Such studies can help predict the likely outcome of the acid-catalyzed isomerization of this compound.
The table below summarizes the types of isomerization processes applicable to aziridines, with plausible outcomes for this compound based on analogous systems.
| Isomerization Type | Catalyst/Condition | Plausible Intermediate/Product for this compound Analogs | Reference |
| Thermal | Heat | Azomethine ylide | libretexts.orgmasterorganicchemistry.comyoutube.com |
| Photochemical | UV light | Azomethine ylide | masterorganicchemistry.comnih.gov |
| Brønsted Acid | H⁺ | Activated aziridinium ion, potential for allylic amine formation | nih.govscispace.comresearchgate.net |
| Lewis Acid | e.g., Cu(OTf)₂, Ti(IV)/Ni(0) | Activated aziridinium complex, ring-opened products | organic-chemistry.orgacs.orgnih.gov |
Electrochemical Transformations
The electrochemical behavior of aziridines is an area of growing interest, offering green and versatile methods for their synthesis and transformation. These reactions typically involve the generation of radical ions as key intermediates.
Anodic Oxidation:
The anodic oxidation of aziridines can lead to the formation of an aziridine radical cation. This highly reactive intermediate can undergo a variety of subsequent reactions. While specific studies on the anodic oxidation of this compound are not prevalent, research on related systems indicates that this could lead to ring-opening reactions. The radical cation can be attacked by nucleophiles, leading to 1,2-bifunctionalized products. The regioselectivity of this attack would depend on the stability of the resulting radical or carbocationic center.
Electrochemical methods have been successfully employed for the synthesis of aziridines. For instance, an electrochemical oxidative dehydrogenative C(sp³)–H amination has been developed to construct trans-2,3-disubstituted aziridines. acs.org This process avoids the use of external oxidants. Such methods highlight the potential for electrochemical activation of C-H bonds adjacent to a nitrogen atom, which could be relevant to transformations of this compound.
Cathodic Reduction:
Cathodic reduction of organic molecules typically involves the generation of radical anions. cardiff.ac.uk In the context of aziridines, if the molecule contains a reducible functional group, cathodic electrolysis could initiate transformations. For an unsubstituted or simple alkyl-substituted aziridine, direct reduction is less common without an activating group. However, if this compound were derivatized with a reducible group on the nitrogen, cathodic reduction could lead to cleavage of that group or other subsequent reactions.
Electrochemical reduction has been utilized in the context of ruthenium polypyridine complexes where isomerization of ligands can be induced. elsevierpure.com While not directly involving the aziridine ring itself, this demonstrates the principle of using electrochemistry to induce structural changes in molecules.
The following table summarizes the potential electrochemical transformations of aziridines, with plausible outcomes for this compound based on general principles and related studies.
| Electrochemical Process | Electrode | Plausible Intermediate/Product for this compound Analogs | Reference |
| Anodic Oxidation | Anode | Aziridine radical cation, ring-opened products | acs.org |
| Cathodic Reduction | Cathode | Radical anion (if a reducible group is present) | cardiff.ac.uk |
Mechanistic and Theoretical Investigations of Aziridine Chemistry
Computational Chemistry Approaches
Computational chemistry has become an indispensable tool for exploring the intricate details of aziridine (B145994) chemistry. Techniques ranging from Density Functional Theory (DFT) to hybrid Quantum-Mechanical/Molecular-Mechanical (QM/MM) methods are employed to model reaction mechanisms and predict outcomes.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of aziridine chemistry, DFT studies have been instrumental in mapping out the potential energy surfaces of various reactions, including synthesis and ring-opening. These studies help in understanding the thermodynamics and kinetics of the reactions, providing insights into the feasibility of different pathways.
For instance, DFT calculations can be used to model the catalytic aziridination of alkenes. By calculating the energies of reactants, transition states, and products, researchers can predict the most likely reaction mechanism. This includes identifying the stereochemical outcome of the reaction, which is crucial for the synthesis of enantiopure compounds like (2R)-2-Ethylaziridine.
While DFT is excellent for studying the electronic details of a reaction at the core, it can be computationally expensive for large systems, such as those involving enzymes or large catalysts. This is where hybrid Quantum-Mechanical/Molecular-Mechanical (QM/MM) methods come into play. In a QM/MM approach, the chemically active part of the system (e.g., the reacting molecules and the catalyst's active site) is treated with a high-level QM method like DFT, while the rest of the system (e.g., the protein scaffold or solvent molecules) is treated with a less computationally demanding MM force field.
This dual-level approach allows for the study of reactions in a more realistic environment. For aziridines, QM/MM calculations can be used to investigate enzyme-catalyzed reactions, providing insights into how the protein environment influences the reaction mechanism and selectivity.
A key aspect of understanding any chemical reaction is the characterization of its transition states and intermediates. Computational methods, particularly DFT, are extensively used for this purpose. By locating and analyzing the geometry and energy of transition states, chemists can understand the kinetic barriers of a reaction. Similarly, identifying and characterizing intermediates provides a clearer picture of the step-by-step mechanism.
In the chemistry of this compound, this could involve studying the transition states for its formation via different synthetic routes or its ring-opening under various conditions. The nature of these transition states (e.g., whether they are early or late, and the degree of bond formation/breaking) can reveal important details about the reaction's nature.
Many of the catalysts used in aziridination reactions are transition metal complexes, which can often exist in multiple spin states (e.g., high-spin, low-spin, intermediate-spin). The spin state of the metal center can have a profound impact on the reactivity and selectivity of the catalyst. This phenomenon, sometimes referred to as two-state reactivity, involves the participation of more than one spin surface in the reaction pathway. nih.gov
Computational studies are crucial for investigating the role of spin-state in catalytic cycles. For example, in iron-catalyzed aziridination, the active oxidant could be an iron(IV)-oxo or iron(IV)-nitrene species. The spin state of this intermediate (e.g., triplet vs. quintet) can influence its reactivity towards the alkene. nih.gov DFT calculations can predict the relative energies of these different spin states and the barriers for intersystem crossing (spin-crossover), thus helping to elucidate the complete reaction mechanism. nih.govbiologic.net The difference in the energy gap between different electronic states can significantly affect the reactivity of the complex. nih.gov
Elucidation of Reaction Mechanisms
The elucidation of reaction mechanisms is a central goal in chemistry. For aziridines, understanding how they are formed and how they react is key to their application in synthesis. This involves identifying the key reactive intermediates that are involved in these transformations.
The synthesis and reactions of aziridines can proceed through a variety of reactive intermediates, depending on the specific reaction conditions.
Metallonitrenes: In many metal-catalyzed aziridination reactions, a key intermediate is a metallonitrene (or metal-imido) species. This is formed by the reaction of a nitrene precursor (e.g., an azide (B81097) or a sulfonyliminophenyliodinane) with a metal catalyst. The metallonitrene then transfers the nitrene group to an alkene to form the aziridine ring. The electronic structure and spin state of the metallonitrene are critical in determining the stereoselectivity and efficiency of the aziridination.
Radical Cations: In some cases, particularly under photoredox or electrochemical conditions, the reaction may proceed through radical intermediates. For example, the reaction of an alkene with a nitrogen-centered radical could lead to the formation of a radical cation intermediate, which then cyclizes to form the aziridinium (B1262131) radical cation, a precursor to the aziridine.
Open-Chain Radicals: Ring-opening reactions of aziridines can also involve radical intermediates. For instance, homolytic cleavage of one of the C-N bonds in the aziridine ring can lead to the formation of an open-chain aminoalkyl radical. The stability and subsequent reactivity of this radical intermediate will depend on the substituents on the aziridine ring.
By combining experimental evidence with computational modeling, chemists can build a detailed picture of the reaction mechanisms involved in the chemistry of this compound and related compounds.
Catalytic Cycle Analysis
The ring-opening of aziridines, a reaction driven by the release of significant ring strain (approximately 27 kcal/mol), is frequently accomplished using transition-metal catalysts. acs.org Computational and experimental studies, particularly on palladium- and copper-catalyzed systems, have elucidated the general mechanistic pathways. For a 2-substituted aziridine like this compound, a common catalytic cycle for cross-coupling reactions, such as the Suzuki-Miyaura type, involves several key steps. acs.org
The generally accepted mechanism proceeds as follows acs.org:
Oxidative Addition : The cycle initiates with the coordination of the aziridine to the low-valent metal center (e.g., Pd(0)). acs.org This is followed by an SN2-type oxidative addition, where the metal inserts into the C-N bond of the aziridine ring. acs.org This step is often the regioselectivity- and stereospecificity-determining step of the entire process. acs.org
Intermediate Formation : In the presence of co-catalysts or additives like water, the resulting oxidative adduct can be stabilized. acs.org For instance, computational studies on Pd-catalyzed systems show that water molecules can facilitate the formation of a key Pd-hydroxo intermediate. acs.org
Transmetalation : The organometallic coupling partner (e.g., an organoboron reagent in Suzuki-Miyaura coupling) then undergoes transmetalation with the palladium intermediate. acs.org This step is often the rate-determining step of the cycle. acs.org
Reductive Elimination : The final step is the reductive elimination from the metal center, which forms the new carbon-carbon bond in the product and regenerates the active catalytic species, allowing the cycle to continue. mdpi.com
Density Functional Theory (DFT) calculations have been instrumental in mapping the free energy profiles of these cycles, confirming that the proposed theoretical mechanisms align well with experimental observations. acs.orgmdpi.com For example, in the Pd/SIPr-catalyzed arylation of 2-phenylaziridine, coordination of the aziridine to the catalyst is followed by the SN2-type oxidative addition as the key stereochemistry-defining event. acs.org
Influence of Catalysts and Ligands on Mechanism
The choice of catalyst and coordinating ligands has a profound impact on the efficiency, regioselectivity, and stereoselectivity of reactions involving this compound. The ligand's electronic and steric properties can tune the reactivity of the metal center, guiding the reaction toward a desired outcome. mdpi.comnih.gov
Catalyst Type : Various transition metals, including palladium, nickel, copper, and rhodium, are competent catalysts for aziridination and ring-opening reactions. mdpi.comacs.orgresearchgate.net The choice of metal can determine the nature of the reactive intermediate; for instance, copper catalysts are often used for nitrene transfer reactions to form aziridines. nih.govacs.org
Ligand Effects : The ligand's role is critical. In palladium-catalyzed cross-couplings, strongly σ-donating N-heterocyclic carbene (NHC) ligands, such as SIPr, facilitate the crucial oxidative addition step. mdpi.com In contrast, different ligands can lead to divergent regioselectivity. For example, catalyst-controlled regiodivergent ring-opening of 2-arylaziridines was achieved using synergistic palladium/copper dual catalysis, where the choice of ligand and additives directed the reaction to yield different regioisomeric products. acs.org Chiral ligands, such as bisoxazolines (BOX) or cinchona alkaloids, are employed to achieve high enantioselectivity in asymmetric transformations. mdpi.comacs.org
Counterions and Additives : The counterion associated with a catalyst can significantly influence the reaction pathway. Strongly coordinating counterions like chloride can favor pathways involving radical intermediates, which may affect the stereochemical outcome. acs.org Additives can also completely switch the reaction mechanism; in one Pd/Cu system, the addition of a bipyridine (bpy) ligand promoted an entirely different tandem isomerization/nucleophilic addition pathway instead of the expected ring-opening. acs.org
The table below summarizes the influence of selected catalytic systems on aziridine reactions, which is representative of the control achievable for substrates like this compound.
| Catalyst System | Ligand(s) | Reaction Type | Key Outcome/Influence | Reference(s) |
| Pd(0) | SIPr (NHC) | Cross-coupling with arylboronic acids | Facilitates oxidative addition; high regioselectivity. | mdpi.com, acs.org |
| NiBr₂ | Chiral Cinchona Alkaloid Amide | Oxidative Ring-Opening | High enantioselectivity (up to 92% ee) for α-aminoketone synthesis. | acs.org |
| Ni(COD)₂ | Bipyridine (L5) | Reductive Carboxylation | Ligand is crucial for the successful carboxylation to β-amino acids. | mdpi.com |
| Cu(I) | Bisoxazoline (BOX) | Asymmetric Aziridination | Effective for aziridination of trans-alkenes. | acs.org |
| Pd/Cu Dual System | Varies (e.g., PPh₃) | C-Si Cross-Coupling | Ligands and additives govern C2 vs. C3 regioselectivity. | acs.org |
Solvent Effects on Reaction Kinetics and Thermodynamics
Solvents can exert a significant influence on chemical reactions by altering reaction rates, selectivity, and equilibrium positions. rsc.org For reactions involving aziridines, which often proceed through charged or highly polar transition states and intermediates, the choice of solvent is particularly important. Solvents can influence reactivity in several ways:
Stabilization of Intermediates : In nucleophilic ring-opening reactions of aziridinium ions, which have a positive charge, polar protic and aprotic solvents can stabilize the charged species and the polar transition state leading to it, thereby accelerating the reaction rate. rsc.org
Opening Alternate Pathways : The solvent can directly participate in the reaction, opening alternative mechanistic routes. rsc.org In some cases, dynamic thermodynamic resolution processes are highly solvent-dependent; a reaction that is under kinetic control in a solvent like diethyl ether can switch to thermodynamic control in a different solvent like MTBE. nih.gov
Altering Catalyst Structure : Solvents can change the structure and stability of the catalyst itself, which in turn affects its activity and selectivity. rsc.org
While comprehensive kinetic studies detailing solvent effects specifically for this compound are not broadly published, the general principles of physical organic chemistry apply. The SN2-type ring-opening would be expected to be faster in polar aprotic solvents (e.g., DMSO, Acetonitrile) that can solvate the cation without strongly hydrogen-bonding to the nucleophile. The emphasis in recent literature on developing reactions in greener solvents like ethanol-water mixtures also highlights the ongoing efforts to control aziridine reactivity in various media. nih.gov
Basicity and Protonation Studies of Aziridines
The nitrogen atom in the aziridine ring possesses a lone pair of electrons, rendering it basic. However, the basicity of aziridines is notably lower than that of corresponding acyclic aliphatic amines. The conjugate acid of the parent compound, aziridine, has a pKa of approximately 7.9. wikipedia.orgmst.edu This reduced basicity is attributed to the increased s-character of the nitrogen's lone pair orbital due to the strained 60° bond angles of the three-membered ring. wikipedia.orgmst.edu
For this compound, the ethyl group at the C2 position is a weak electron-donating group, which is expected to have a minimal, slightly base-strengthening effect compared to the parent aziridine. The basicity of the nitrogen center is a critical factor in its reactivity. "Non-activated" aziridines, which bear electron-donating groups, are relatively stable and require activation for ring-opening to occur with most nucleophiles. clockss.orgnih.gov This activation is typically achieved through protonation of the nitrogen by a Brønsted acid or coordination to a Lewis acid. clockss.orgrsc.org This process forms a highly reactive aziridinium ion, which readily undergoes nucleophilic attack to open the strained ring. nih.gov
The table below compares the pKa of aziridine's conjugate acid to other relevant amines.
| Compound | Structure | pKa of Conjugate Acid | Reference(s) |
| Ammonia | NH₃ | 9.25 | [General Chemistry] |
| Diethylamine | (CH₃CH₂)₂NH | 11.0 | [General Chemistry] |
| Aziridine | C₂H₅N | 7.9 | wikipedia.orgmst.edu |
| Pyrrolidine (B122466) | C₄H₉N | 11.3 | scribd.com |
Conformational Analysis of Aziridine Rings
The structure of the aziridine ring is defined by significant angle strain, with internal C-N-C and C-C-N bond angles of approximately 60°. wikipedia.org This deviation from the ideal tetrahedral angle of 109.5° is a primary source of its high ring strain energy and a major driving force for its reactivity in ring-opening reactions. acs.orgnih.gov
A key conformational feature of N-substituted aziridines is the phenomenon of nitrogen inversion, also known as pyramidal inversion. wikipedia.org This is the process where the nitrogen atom and its substituent oscillate through the plane of the three-membered ring. wikipedia.org
Inversion Barrier : The energy barrier to nitrogen inversion in aziridines is significantly higher than in acyclic amines. For the parent aziridine, this barrier is substantial. wikipedia.org The increased angle strain in the planar transition state of the inversion process is responsible for this higher barrier. scribd.com This barrier is high enough that for certain N-substituted and C-substituted aziridines, the existence of stable, separable invertomers (isomers differing by the configuration at the nitrogen atom) is possible at low temperatures. wikipedia.orgnih.gov
Significance : The slow rate of nitrogen inversion can have significant stereochemical implications. The presence of interconverting diastereomers can complicate purification and stereoselective reactions. nih.gov Understanding and controlling the conformational preferences of the aziridine ring and the nitrogen substituent is crucial for designing stereospecific syntheses using chiral aziridines like this compound. nih.govnih.gov For example, the reaction of an aziridinium ylide, a reactive intermediate, can be tuned by controlling the rotational barriers around the C-N bond, which are influenced by the ring's conformation. nih.gov
Applications of 2r 2 Ethylaziridine As a Chiral Building Block in Organic Synthesis
Enantioselective Synthesis of Nitrogen-Containing Compounds
The high reactivity of the strained aziridine (B145994) ring, coupled with its chirality, makes (2R)-2-Ethylaziridine an excellent starting material for the enantioselective synthesis of various nitrogenous compounds. The regioselective and stereospecific ring-opening of the aziridine is a cornerstone of its synthetic utility.
Chiral Amines and Amino Alcohols
The nucleophilic ring-opening of this compound provides a direct and efficient route to chiral amines and amino alcohols, which are prevalent structural motifs in pharmaceuticals and natural products. The reaction typically proceeds via an SN2 mechanism, resulting in the inversion of configuration at the carbon atom undergoing nucleophilic attack.
The choice of nucleophile dictates the nature of the resulting product. For instance, the reaction with organometallic reagents, such as Grignard reagents or organocuprates, leads to the formation of chiral amines with the introduction of a new carbon-carbon bond. This approach allows for the construction of β-branched chiral amines, which are important pharmacophores.
Similarly, the ring-opening with oxygen-based nucleophiles, such as alcohols or carboxylic acids, affords chiral amino alcohols and their corresponding esters. acs.org These reactions are often catalyzed by Lewis acids to enhance the electrophilicity of the aziridine ring. acs.org The regioselectivity of the ring-opening is influenced by both steric and electronic factors of the aziridine and the nucleophile. In the case of 2-substituted aziridines like this compound, nucleophilic attack generally occurs at the less substituted carbon (C3), although attack at the stereogenic center (C2) can be achieved under specific conditions.
A variety of catalysts, including those based on copper and silver, have been employed to achieve high enantioselectivity in the ring-opening of racemic or meso-aziridines, highlighting the potential for dynamic kinetic asymmetric transformations. acs.org The use of pendant silanols as internal nucleophiles has also been demonstrated as a unique strategy for the synthesis of vicinal amino alcohols from aziridines. scilit.com
Table 1: Synthesis of Chiral Amines and Amino Alcohols from Aziridines
| Aziridine Derivative | Nucleophile | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Racemic 2-styrenylaziridines | Alcohols | Cu(I) or Ag(I) with chiral diphosphine ligand | Chiral vicinal amino ethers |
| Racemic 2-styrenylaziridines | Carboxylic acids | Cu(I) or Ag(I) with chiral diphosphine ligand | Chiral vicinal amino esters |
| N-activated aziridines with pendant silanols | Internal silanol | - | Protected amino alcohols |
α-Amino Acids and Derivatives
This compound serves as a valuable precursor for the synthesis of non-proteinogenic α-amino acids and their derivatives. The key transformation involves the regioselective ring-opening of the aziridine with a carbon nucleophile that introduces a carboxylic acid moiety or its synthetic equivalent.
One common strategy employs the reaction of N-activated this compound with cyanide, which, after hydrolysis, yields the corresponding β-amino acid. To obtain α-amino acids, a more elaborate synthetic sequence is required. An alternative approach involves the use of aziridine-2-carboxylates, which are close structural analogs of this compound. The reaction of these aziridine-2-carboxylates with various carbon nucleophiles, such as higher-order cuprates, provides a direct route to a variety of homochiral α-amino acids. rsc.orgnih.gov This reaction proceeds with high regioselectivity, with the nucleophile attacking the C3 position of the aziridine ring. rsc.orgnih.gov
Furthermore, the ring-opening of 2-trifluoromethyl-2-alkoxycarbonyl aziridines with diverse nucleophiles has been shown to be an effective method for the synthesis of quaternary α-CF3-α-amino acids, preserving the stereochemistry of the starting material. biosynth.com Non-racemic aziridine-2-carboxylates can also be opened regio- and stereoselectively with nucleophilic fluoride sources to produce 3-fluoro-α-amino acid derivatives. biosynth.com
Table 2: Synthesis of α-Amino Acid Derivatives from Aziridines
| Aziridine Precursor | Nucleophile | Product | Key Feature |
|---|---|---|---|
| (2S)-N-para-toluenesulfonylaziridine-2-carboxylic acid | Higher order cuprates | Homochiral α-amino acids | Regioselective C3 attack |
| 2-Trifluoromethyl-2-alkoxycarbonyl aziridine | Various nucleophiles | Quaternary α-CF3-α-amino acids | Preservation of stereochemistry |
Pyrrolidines and Other Saturated Heterocycles
This compound is a useful starting material for the construction of more complex saturated nitrogen-containing heterocycles, most notably pyrrolidines. The synthesis of pyrrolidines often involves a ring-opening-cyclization cascade.
One powerful method is the [3+2] cycloaddition of azomethine ylides generated from aziridines. Thermal or photochemical ring-opening of this compound can generate a chiral azomethine ylide, which can then react with a variety of dipolarophiles, such as alkenes or alkynes, to afford highly substituted pyrrolidines in a stereocontrolled manner. Metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with olefinic dipolarophiles is a general route to diversely functionalized homochiral pyrrolidines. rsc.org
Vinylaziridines, which can be derived from this compound, are particularly versatile intermediates for the synthesis of pyrrolidines. They can undergo a variety of rearrangements and cycloadditions to form five-membered rings. For example, the reaction of a vinylaziridine with an activated alkene can lead to the formation of a pyrrolidine (B122466) ring system. researchgate.net
Peptides and Peptide Mimics
The incorporation of this compound derivatives into peptide structures allows for the synthesis of modified peptides and peptide mimics with unique conformational properties and biological activities. Aziridine-containing amino acids can be embedded within peptide chains, and the aziridine ring can then be selectively opened to introduce new functionalities or to link different peptide strands. rsc.org
A key application in this area is the synthesis of peptide isosteres, where the amide bond is replaced by a more stable mimic. The SN2'-reaction of peptide aziridines with organocuprates provides a stereoselective route to (E)-alkene isosteres. acs.org This modification can enhance the metabolic stability of peptides while maintaining their biological activity.
The unique electrophilic nature of the aziridine ring within a peptide allows for site-selective conjugation with nucleophiles. researchgate.netresearchgate.net For example, thiol nucleophiles can be used for the convergent synthesis of complex glycopeptides. researchgate.netresearchgate.net This approach enables the precise modification of peptides with carbohydrates, lipids, or other bioactive molecules.
Role in Complex Molecule Synthesis
The utility of this compound as a chiral building block extends to the total synthesis of complex natural products and pharmaceutically active molecules. mdpi.com Its ability to introduce a chiral amine functionality in a controlled manner makes it a valuable synthon for the construction of alkaloids and other nitrogen-containing natural products.
Pyrrolidine and piperidine (B6355638) alkaloids, for instance, are a large class of natural products with a wide range of biological activities. researchgate.netnih.gov The synthetic strategies towards these molecules often involve the construction of the core heterocyclic ring from a chiral precursor. This compound can serve as such a precursor, with the ethyl group providing a handle for further functionalization and the aziridine ring acting as a masked 1,2-diamino or amino alcohol functionality. The branched-selective arylation of 2-alkyl aziridines offers a modular approach to β-phenethylamine scaffolds, which are key intermediates in the synthesis of many alkaloids. nih.gov
The synthesis of polyhydroxylated pyrrolidine and pyrrolizidine alkaloids, which are known for their glycosidase inhibitory activity, can also be envisioned starting from this compound. researchgate.netrsc.org The stereoselective ring-opening of the aziridine followed by further transformations can be used to install the required stereocenters of the target molecule.
Derivatization and Functionalization Strategies
The synthetic versatility of this compound is largely dependent on the diverse range of derivatization and functionalization strategies that can be applied to the aziridine ring. These strategies can be broadly categorized into N-functionalization and C-functionalization, with the latter primarily involving nucleophilic ring-opening reactions.
N-Functionalization: The nitrogen atom of the aziridine can be functionalized with a variety of substituents to modulate its reactivity and to introduce specific functionalities. Common N-activating groups include sulfonyl, acyl, and carbamate groups. These electron-withdrawing groups increase the electrophilicity of the aziridine ring, facilitating nucleophilic attack. mdpi.com The N-substituent can also play a crucial role in directing the regioselectivity of ring-opening reactions. mdpi.com
C-Functionalization via Ring-Opening: The most prevalent functionalization strategy for this compound is the nucleophilic ring-opening of the strained three-membered ring. This reaction is highly versatile, as a wide array of nucleophiles can be employed, leading to a diverse range of products. mdpi.comrsc.org
Key aspects of these ring-opening reactions include:
Regioselectivity: In 2-substituted aziridines, the regioselectivity of the nucleophilic attack is a critical consideration. Generally, under neutral or basic conditions, the SN2 attack occurs at the less sterically hindered carbon (C3). However, under acidic conditions or with certain Lewis acids, the reaction can proceed through a more SN1-like mechanism, favoring attack at the more substituted carbon (C2) that can better stabilize a positive charge.
Stereospecificity: The ring-opening of chiral aziridines typically proceeds with inversion of stereochemistry at the center of nucleophilic attack, consistent with an SN2 mechanism. This allows for the transfer of chirality from the starting material to the product with high fidelity.
Catalysis: A variety of catalysts, including Lewis acids and transition metals, have been developed to promote and control the ring-opening of aziridines. acs.org Chiral catalysts can be used to achieve kinetic resolution of racemic aziridines or desymmetrization of meso-aziridines. acs.org
Table 3: Common Nucleophiles for Aziridine Ring-Opening and Corresponding Products
| Nucleophile Class | Specific Examples | Product Functional Group |
|---|---|---|
| Carbon Nucleophiles | Organocuprates, Grignard reagents, Enolates, Cyanide | Alkylated amines, γ-Amino ketones, β-Aminonitriles |
| Oxygen Nucleophiles | Alcohols, Water, Carboxylic acids, Phenols | Amino ethers, Amino alcohols, Amino esters |
| Nitrogen Nucleophiles | Amines, Azides, Hydrazines | 1,2-Diamines, Azidoamines, Hydrazinoamines |
| Halogen Nucleophiles | Halide ions (Cl-, Br-, I-) | β-Haloamines |
| Sulfur Nucleophiles | Thiols, Thiophenols | β-Thioamines |
Sequential Ring-Opening and Cross-Coupling
A powerful strategy utilizing chiral aziridines involves a sequential process of ring-opening followed by a cross-coupling reaction. This approach leverages the high reactivity of the aziridine ring, which, upon nucleophilic attack, generates a new functional group that can participate in a subsequent transformation. This cascade allows for the rapid construction of molecular complexity from a simple chiral precursor.
The ring-opening of 2-substituted N-activated aziridines can be achieved with high regioselectivity. For instance, various nucleophiles can be employed to open the aziridine ring, leading to chiral intermediates like amino alcohols or diamines. researchgate.net These intermediates possess functional groups suitable for subsequent cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. A general representation of this strategy involves the initial ring-opening of the aziridine by a nucleophile (Nu-), followed by a cross-coupling reaction, often catalyzed by a transition metal, to append a new molecular fragment (R').
| Step | Reaction Type | Reagents/Conditions | Intermediate/Product | Purpose |
| 1 | Nucleophilic Ring-Opening | Nucleophile (e.g., TMSNu), Chiral Amine Catalyst (e.g., (DHQD)₂AQN) rsc.org | Chiral β-azido amine or related structure | Introduces a new functional group with stereocontrol. |
| 2 | Cross-Coupling | Transition Metal Catalyst (e.g., Copper), Boronic Acid rsc.org | Complex chiral amine derivative | Forms a new C-C or C-X bond, increasing molecular diversity. |
This two-step sequence effectively transforms the simple chiral aziridine into a significantly more complex and functionalized molecule. The stereocenter established in the aziridine is retained throughout the sequence, highlighting its utility in asymmetric synthesis. The development of domino or tandem reactions, where the ring-opening and a subsequent ring-closing metathesis occur in one pot, further enhances the efficiency of such synthetic routes. mdpi.com
Late-Stage Derivatization
Late-stage derivatization is a critical strategy in medicinal chemistry for optimizing the pharmacokinetic properties and structure-activity relationships (SAR) of bioactive molecules. nih.gov It involves the modification of a complex, drug-like molecule in the final stages of its synthesis. The high reactivity and predictable stereochemistry of this compound make it a potentially useful reagent for this purpose.
By introducing the (2R)-2-ethylaziridinyl moiety onto a complex core, a reactive handle is installed. This handle can then be exploited for diversification through regioselective ring-opening. This approach allows for the generation of a library of analogues from a common advanced intermediate, where each analogue features a distinct chiral side chain derived from the aziridine ring. For example, the practicality of ring-opening cross-coupling reactions has been demonstrated in the late-stage modification of bioactive acids. rsc.org
Hypothetical Application in Late-Stage Functionalization:
| Bioactive Core Molecule (R-X) | Reaction with Aziridine | Aziridine-Functionalized Intermediate | Subsequent Ring-Opening | Final Derivatized Product |
| Complex Drug Scaffold | N-alkylation or C-alkylation | R-(2R)-2-Ethylaziridinyl | Nucleophilic attack (e.g., with R'OH, R'₂NH) | R-NH-CH(Et)-CH₂-OR' or R-NH-CH(Et)-CH₂-NR'₂ |
This method provides a streamlined path to novel derivatives that would be difficult to access through de novo synthesis, facilitating the exploration of chemical space around a lead compound. nih.gov
Application in Catalyst and Ligand Synthesis
Chiral ligands are fundamental components of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. researchgate.net The stereochemically defined 1,2-relationship between the nitrogen atom and the ethyl-bearing carbon in this compound makes it an attractive precursor for the synthesis of novel chiral ligands.
The synthetic route to such ligands typically involves the regioselective ring-opening of the aziridine to generate a chiral backbone, such as a 1,2-diamine or a β-amino alcohol. These backbones can then be further functionalized to incorporate coordinating moieties, such as pyridine, phosphine (B1218219), or thiazine groups. durham.ac.uknih.gov For example, a chiral diamine derived from this compound could be used to synthesize bidentate ligands for transition metal catalysts. The stereocenter adjacent to the nitrogen atoms creates a chiral environment around the metal center, which can induce asymmetry in catalytic transformations like hydrogenations, allylic substitutions, or cyclopropanations. durham.ac.ukresearchgate.net
| Precursor | Ring-Opening Product (Ligand Backbone) | Functionalization | Ligand Type | Potential Application |
| This compound | (R)-1,2-Diaminobutane derivative | Reaction with 2-chloropyridine | Chiral Pyridine-Amine Ligand | Asymmetric catalysis |
| This compound | (R)-2-Amino-1-butanol derivative | Reaction with diphenylphosphine | Chiral Amino-Phosphine Ligand | Asymmetric hydrogenation |
The modular nature of this approach allows for the synthesis of a diverse range of ligands by varying both the nucleophile used for ring-opening and the coordinating groups that are subsequently installed.
General Strategic Approaches in Multistep Synthetic Pathways
In the context of complex, multistep syntheses, chiral aziridines like this compound serve as strategic building blocks for introducing nitrogen functionality with precise stereocontrol. nih.gov Their utility stems from the predictable outcome of their ring-opening reactions, which proceed with inversion of configuration at the carbon center undergoing nucleophilic attack.
One common strategy involves using the aziridine as a latent form of a chiral amino alcohol or diamine. This allows chemists to carry the compact and relatively stable aziridine ring through several synthetic steps before unmasking the desired functionality at a later stage. This approach can simplify purification processes and avoid protecting group manipulations that would be necessary if the linear, more functionalized precursor were used from the outset.
Modern synthetic strategies, such as those employing flow chemistry, can further enhance the utility of reactive intermediates like aziridines. By linking multiple synthetic steps into a continuous sequence using immobilized reagents and catalysts, complex molecules can be assembled rapidly and efficiently, minimizing the handling of potentially unstable intermediates. syrris.jp The incorporation of a building block like this compound into such a flow process would enable the automated, multi-step synthesis of chiral nitrogen-containing target molecules. syrris.jp
Future Research Directions and Perspectives
Development of Greener and More Sustainable Synthetic Protocols
A major thrust in contemporary chemical synthesis is the development of environmentally benign methodologies, and the synthesis of chiral aziridines is no exception. Future efforts will increasingly prioritize protocols that align with the principles of green chemistry. This involves moving away from stoichiometric reagents and hazardous solvents towards more sustainable alternatives.
Key areas of development include:
Photocatalysis and Electrochemistry: Light-driven and electrochemical methods are emerging as powerful, sustainable strategies for aziridination. rsc.orgacs.org For instance, metal- and oxidant-free aziridination has been achieved using visible-light irradiation of azoxy-triazenes, offering a green pathway that avoids heavy metal catalysts. acs.org Similarly, electricity-driven activation of aziridines via direct anodic oxidation represents a sustainable, atom-economical approach that circumvents the need for chemical oxidants or metal catalysts. acs.org
Flow Chemistry: The application of flow chemistry to aziridine (B145994) synthesis is a promising avenue for improving safety, scalability, and reaction efficiency. rsc.org Continuous-flow processes can enable better control over reaction parameters and allow for the safe handling of potentially unstable intermediates.
Benign Solvent Systems: Research will continue to seek replacements for traditional chlorinated organic solvents. The use of ethanol-water mixtures and other environmentally friendly solvents has already shown promise in specific aziridination reactions. nih.gov
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The direct, enantioselective addition of a nitrene equivalent to an alkene is the most attractive strategy for synthesizing chiral aziridines. nih.gov While classic copper and rhodium catalysts have been pivotal, the future lies in the discovery and optimization of novel catalytic systems capable of overcoming current limitations, particularly with challenging substrates like unactivated or substituted alkenes. acs.org
Promising research directions include:
Earth-Abundant Metal Catalysis: The development of catalysts based on iron, cobalt, and zirconium offers a more sustainable and cost-effective alternative to precious metals like rhodium and palladium. rsc.orgnih.gov For example, chiral Co(II) metalloradical catalysts have proven highly effective for the asymmetric aziridination of alkenes with various fluoroaryl azides. nih.gov
Advanced Rhodium and Ruthenium Catalysts: New generations of noble-metal catalysts continue to push the boundaries of efficiency and selectivity. Planar chiral rhodium indenyl catalysts and chiral cyclopentadienyl-rhodium(III) (CpxRh(III)) systems have recently enabled the highly enantioselective aziridination of previously challenging unactivated terminal alkenes. nih.govacs.orgresearchgate.netorganic-chemistry.org In parallel, newly designed Ru(CO)salen complexes have shown high efficiency for the asymmetric aziridination of a broad range of olefin substrates at low catalyst loadings. rsc.org
Organocatalysis and Cooperative Catalysis: Metal-free organocatalytic systems and cooperative catalysis, which combines a metal with an organocatalyst, are expanding the toolkit for aziridine synthesis. Chiral Brønsted acids, such as those derived from VANOL and VAPOL ligands, have been successfully employed in multicomponent aziridination reactions. researchgate.netmsu.edu
The table below summarizes the performance of several recently developed catalytic systems for asymmetric aziridination.
| Catalyst System | Substrate Type | Nitrene Source | Yield | Enantioselectivity (ee/er) | Reference |
| Planar Chiral Rh(III) Indenyl | Unactivated Terminal Alkenes | Dioxazolone | Good to Excellent | High (e.g., 95:5 e.r.) | nih.govacs.org |
| Chiral Co(II)-Metalloradical | Aromatic Olefins | Fluoroaryl Azides | High | Excellent | nih.gov |
| Ru(CO)salen Complex | Conjugated & Non-conjugated Olefins | SES-protected Azide (B81097) | Good | High | rsc.org |
| Zn-ProPhenol | α-chloroketones & Imines | (Aza-Darzens) | High | High (up to 98% ee) | nih.gov |
| (VAPOL)BOROX | Aromatic & Aliphatic Aldehydes | Diazoacetates | Good to Excellent | High | msu.edu |
Advanced Mechanistic Insights via Combined Experimental and Computational Approaches
A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective catalysts. The synergy between experimental techniques and computational modeling provides a powerful platform for elucidating the intricate details of catalytic cycles.
Future research will likely focus on:
In-situ and Operando Spectroscopy: Techniques like operando NMR and EPR spectroscopy are invaluable for capturing and characterizing transient intermediates in real-time. researchgate.net For example, operando EPR studies of copper-catalyzed aziridination have identified the formation of organic radical intermediates coupled to nitrogen atoms, providing direct evidence for the active species. researchgate.net
Density Functional Theory (DFT) Studies: Computational methods, particularly DFT, are becoming indispensable for mapping reaction pathways, rationalizing stereochemical outcomes, and predicting catalyst behavior. nih.gov DFT studies have been instrumental in revealing a stepwise aziridination mechanism for planar chiral rhodium catalysts, where alkene migratory insertion is the rate- and enantio-determining step. nih.govacs.org Similarly, computational analysis of palladium-catalyzed ring-opening reactions has explained the origins of regioselectivity. nih.govacs.org
Kinetics and Isotope Labeling: Detailed kinetic analysis and isotope tracing experiments remain fundamental tools for validating proposed mechanisms. nih.govnih.gov These studies can help distinguish between different pathways, such as concerted nitrene insertion versus stepwise radical or polar mechanisms, and have been used to provide evidence for the involvement of specific intermediates like iron(IV)-oxo species in enzymatic aziridine formation. nih.gov
Expanding the Scope of Aziridine Reactivity in Cascade and Domino Reactions
Chiral aziridines like (2R)-2-Ethylaziridine are not just synthetic targets but also powerful intermediates for constructing complex molecular architectures. Cascade, tandem, and domino reactions that leverage the ring strain of aziridines offer an elegant and efficient way to build molecular complexity in a single pot. nih.govrsc.orgmdpi.com
Future explorations in this area will include:
Multicomponent Aziridinations: The development of MCRs that form and further functionalize the aziridine ring in one operation is a highly attractive strategy. researchgate.net Catalyst-controlled multicomponent reactions involving aldehydes, amines, and diazo compounds have been developed to produce highly substituted chiral aziridines with excellent diastereoselectivity and enantioselectivity. nih.gov
Ring-Opening Cascades: The regioselective ring-opening of an aziridine can trigger subsequent cyclizations or functionalizations. A novel "sew-and-cut" strategy involves an initial [2+1] annulation to form a fused aziridine, followed by a selective reductive ring-opening cascade to generate functionalized β-amino ketones. rsc.orgrsc.org
Tandem C-H Functionalization/Cyclization: Combining C-H activation with aziridine chemistry is a powerful approach. For instance, nickel-catalyzed C-H coupling of benzamides with aziridines can initiate a cascade of C-H alkylation and intramolecular amidation to furnish complex heterocyclic structures like 3,4-dihydroisoquinolinones. mdpi.com
Design of New Chiral Aziridine-Based Building Blocks for Diverse Synthetic Targets
The true value of a chiral synthon is measured by its utility in the synthesis of diverse and valuable target molecules. scispace.comresearchgate.net this compound and related chiral aziridines are poised to become even more crucial as building blocks for a wide array of functional molecules, from pharmaceuticals to advanced materials. rsc.orgrsc.org
Key research perspectives include:
Synthesis of Bioactive Molecules: Chiral aziridines are ideal precursors for α- and β-amino acids, β-lactams, and amino alcohols—structural motifs prevalent in natural products and pharmaceuticals. mdpi.comclockss.orgprinceton.edu For example, the regioselective ring-opening of aziridine-2-carboxylates is a well-established strategy for accessing non-proteinogenic amino acids. clockss.org
Access to Complex Scaffolds: The predictable stereo- and regiocontrolled ring-opening of chiral aziridines allows for their use in the synthesis of complex targets like piperidine (B6355638) alkaloids and azasugars. scispace.comresearchgate.net
Development of Functionalized Synthons: Research will focus on preparing novel, densely functionalized aziridines that can serve as versatile synthons. nih.gov For instance, the synthesis of enantioenriched N-fluoroaryl aziridines provides direct access to valuable chiral fluoroarylamine-containing compounds. nih.gov
Aziridines as Chiral Ligands and Auxiliaries: Beyond their role as substrates, chiral aziridines can themselves be incorporated into ligands for asymmetric catalysis. mdpi.com Chiral aziridine-functionalized phosphine (B1218219) oxides, when complexed with Cu(II), have been shown to be efficient catalysts for asymmetric Henry reactions, demonstrating the transfer of chirality from the aziridine ligand to the product. mdpi.com
Q & A
What are the recommended methods for synthesizing (2R)-2-Ethylaziridine with high enantiomeric purity?
Level: Basic
Methodological Answer:
Synthesis of enantiomerically pure this compound typically involves asymmetric catalysis or resolution techniques. Key steps include:
- Chiral Auxiliary Approach : Use (S)- or (R)-proline-derived catalysts to induce stereoselective ring closure of β-chloroethylamine precursors.
- Kinetic Resolution : Employ lipases or transition-metal catalysts to separate enantiomers during aziridine formation.
- Characterization : Validate enantiomeric purity via chiral HPLC (e.g., Chiralpak® AD-H column) or NMR with chiral shift reagents like Eu(hfc). Ensure reproducibility by adhering to detailed experimental protocols, including solvent purity, temperature control (±1°C), and inert atmosphere .
How should researchers handle the inherent reactivity of this compound in experimental settings?
Level: Basic
Methodological Answer:
this compound’s strained three-membered ring makes it highly reactive. Mitigation strategies include:
- Storage : Keep under argon at -20°C in amber vials to prevent moisture absorption and polymerization.
- Reaction Conditions : Use aprotic solvents (e.g., THF, DCM) and slow addition of nucleophiles to control exothermic ring-opening reactions.
- Safety Protocols : Conduct small-scale trials (<1 mmol) in fume hoods with blast shields. Document hazards in accordance with institutional safety guidelines .
How can computational chemistry predict the regioselectivity of this compound in ring-opening reactions?
Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states to predict regioselectivity. Steps include:
- Geometry Optimization : Compare energy barriers for nucleophilic attack at C1 vs. C2 positions.
- Solvent Effects : Apply Polarizable Continuum Model (PCM) to simulate solvent interactions.
- Validation : Correlate computational results with experimental kinetic data (e.g., from NMR monitoring). Publish full computational parameters (basis sets, convergence criteria) to ensure reproducibility .
What strategies resolve contradictions in spectroscopic data for this compound derivatives?
Level: Advanced
Methodological Answer:
Discrepancies in NMR or mass spectrometry data often arise from impurities or diastereomer formation. Address these by:
- Multi-Technique Validation : Cross-check NMR with IR spectroscopy (C-N stretch at ~1250 cm).
- X-Ray Crystallography : Resolve ambiguous stereochemistry using single-crystal diffraction.
- Literature Comparison : Benchmark against published spectra of analogous aziridines in databases like SciFinder or Reaxys. Document all raw data in supplementary materials .
What analytical techniques are most effective for stereochemical analysis of this compound?
Level: Basic
Methodological Answer:
- Circular Dichroism (CD) : Measure Cotton effects at 210–230 nm to confirm absolute configuration.
- Chiral Derivatization : Convert to diastereomeric ureas or esters for GC-MS analysis.
- Vibrational Optical Activity (VOA) : Use Raman optical activity to distinguish enantiomers in solution. Calibrate instruments with known standards to minimize artifacts .
How can this compound be utilized in asymmetric catalysis for C–N bond formation?
Level: Advanced
Methodological Answer:
this compound serves as a chiral ligand in palladium-catalyzed aminations. Optimize catalytic cycles by:
- Ligand Screening : Test steric and electronic effects on enantioselectivity using Hammett plots.
- Mechanistic Studies : Employ NMR to monitor Pd-ligand coordination.
- Kinetic Isotope Effects (KIE) : Investigate rate-determining steps using deuterated substrates. Report turnover numbers (TON) and enantiomeric excess (ee) with error margins .
What purification techniques are optimal for isolating this compound from reaction mixtures?
Level: Basic
Methodological Answer:
- Distillation : Use short-path distillation under reduced pressure (20–30 mmHg) to avoid thermal decomposition.
- Chromatography : Employ silica gel columns with hexane:EtOAc (95:5) to separate aziridines from oligomers.
- Crystallization : Grow crystals in EtO at -20°C. Verify purity by melting point (mp ~45–47°C) and TLC (R = 0.3 in hexane:EtOAc 8:2) .
How do export control regulations impact international collaboration on this compound research?
Level: Advanced
Methodological Answer:
this compound is listed under the Wassenaar Arrangement (ML8.f.17.b) due to its use in propellant binders. Compliance steps include:
- Material Transfer Agreements (MTAs) : Document end-use declarations for cross-border shipments.
- Institutional Review : Submit protocols to export control offices for dual-use risk assessment.
- Ethical Reporting : Disclose regulatory adherence in manuscript methods sections .
What methodologies ensure reproducibility in kinetic studies of this compound reactions?
Level: Basic
Methodological Answer:
- Standardized Protocols : Pre-dry solvents over molecular sieves; calibrate spectrophotometers daily.
- Control Experiments : Include blank runs and internal standards (e.g., mesitylene for GC).
- Data Archiving : Share raw kinetic traces (e.g., .csv files) in repositories like Zenodo. Follow Beilstein Journal guidelines for experimental detail .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
